2-(3-Bromophenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKQPDCSWOJBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351523 | |
| Record name | (3-bromophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-99-8 | |
| Record name | (3-bromophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of 2-(3-Bromophenoxy)acetic acid
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-(3-Bromophenoxy)acetic acid. To date, no detailed studies have been published that elucidate its molecular targets, delineate its signaling pathways, or provide quantitative data regarding its biological activity.
While information on the parent compound, phenoxyacetic acid, and its various derivatives is available, this guide will focus on the limited context in which this compound has been mentioned and the plausible, yet unverified, mechanisms of action based on the activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals to highlight the current state of knowledge and underscore the need for further investigation into this specific chemical entity.
Current Landscape of Research
Searches of prominent scientific databases and chemical repositories for "this compound" yield minimal information regarding its biological effects. The compound is commercially available, indicating its use in chemical synthesis or as a building block for more complex molecules. However, dedicated studies on its pharmacological or physiological properties are conspicuously absent.
Some related compounds and derivatives of phenoxyacetic acid have been investigated for a range of biological activities, including:
-
Plant Growth Regulation : Early studies explored the effects of various substituted phenoxyacetic acids, including 3-bromophenoxyacetic acid, on plant processes such as abscission (the shedding of leaves or fruit).[1] These studies, however, do not provide insights into its mechanism of action in mammalian systems.
-
Antimicrobial and Cytotoxic Activities : A broad review of phenoxyacetic acid derivatives indicates that this class of compounds has been explored for antibacterial, antifungal, and anticancer properties.[2] Unfortunately, this review does not specifically mention the 2-(3-Bromophenoxy) isomer.
-
COX Inhibition : Recent research has focused on synthesizing novel phenoxyacetic acid derivatives as selective COX-2 inhibitors for anti-inflammatory applications.[3] This suggests a potential, though unexplored, avenue for the activity of this compound.
Postulated Mechanisms of Action Based on Structural Analogs
Given the lack of direct evidence, we can only hypothesize about the potential mechanisms of action of this compound based on the known activities of the broader class of phenoxyacetic acid derivatives. Two prominent areas of research for this class of molecules are their roles as Peroxisome Proliferator-Activated Receptor (PPAR) modulators and their potential to influence AMP-activated protein kinase (AMPK) signaling.
Phenoxyacetic acid derivatives have been identified as ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.
-
General Workflow for Investigating PPAR Activity:
A generalized workflow for screening compounds for PPAR modulatory activity.
While no direct link has been established for this compound, acetic acid itself has been shown to activate the AMPK signaling pathway. This pathway is a central regulator of cellular energy homeostasis.
-
Hypothetical AMPK Activation Pathway:
A simplified, hypothetical pathway for AMPK activation by a phenoxyacetic acid derivative.
Experimental Protocols for Future Research
To elucidate the mechanism of action of this compound, a systematic series of experiments would be required. Below are high-level protocols that could be adapted for this purpose.
Objective: To determine if this compound can activate PPARα, PPARγ, or PPARδ.
Methodology:
-
Cell Culture and Transfection: HEK293T or a similar cell line will be cultured in DMEM supplemented with 10% FBS. Cells will be transiently transfected using a lipid-based transfection reagent with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, PPARγ, or PPARδ, and a reporter plasmid containing a GAL4 upstream activation sequence driving luciferase expression. A β-galactosidase expression vector will be co-transfected for normalization.
-
Compound Treatment: Following transfection, cells will be treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) or a known PPAR agonist as a positive control for 24 hours.
-
Luciferase Assay: Cells will be lysed, and luciferase activity will be measured using a luminometer. β-galactosidase activity will be measured to normalize for transfection efficiency.
-
Data Analysis: Fold activation will be calculated relative to vehicle-treated cells.
Objective: To assess the ability of this compound to induce the phosphorylation of AMPK.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) will be cultured to confluence. Cells will be serum-starved for a defined period before treatment with various concentrations of this compound for different time points. A known AMPK activator (e.g., AICAR) will be used as a positive control.
-
Western Blotting: Following treatment, cells will be lysed, and protein concentrations will be determined. Equal amounts of protein will be resolved by SDS-PAGE and transferred to a PVDF membrane. Membranes will be probed with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.
-
Detection and Analysis: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate will be used for detection. Band intensities will be quantified using densitometry software, and the ratio of phosphorylated AMPK to total AMPK will be calculated.
Quantitative Data Summary
As no quantitative data for the biological activity of this compound is available in the public domain, the following tables are presented as templates for future research findings.
Table 1: PPAR Transactivation Activity of this compound
| PPAR Subtype | EC₅₀ (µM) | Max Fold Activation (vs. Vehicle) |
| PPARα | Data not available | Data not available |
| PPARγ | Data not available | Data not available |
| PPARδ | Data not available | Data not available |
Table 2: AMPK Activation by this compound
| Cell Line | Concentration (µM) for 2-fold p-AMPK increase | Time Point of Max Activation |
| e.g., HepG2 | Data not available | Data not available |
| e.g., C2C12 | Data not available | Data not available |
Conclusion and Future Directions
Future research should focus on:
-
Systematic Screening: Evaluating the compound in a broad range of biological assays to identify potential targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand the contribution of the bromo- and phenoxy-moieties to any observed activity.
-
In Vivo Studies: Should in vitro activity be identified, progressing to animal models of metabolic or inflammatory diseases to assess efficacy and safety.
This technical guide serves to highlight a knowledge gap and provide a framework for the scientific community to begin the important work of characterizing the biological activities of this compound.
References
- 1. journals.uchicago.edu [journals.uchicago.edu]
- 2. jetir.org [jetir.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of 2-(3-Bromophenoxy)acetic Acid: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive summary of the currently understood biological activities of 2-(3-Bromophenoxy)acetic acid. Based on available scientific literature, the primary characterization of this compound lies in its effects as a plant growth regulator. Furthermore, it serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. This document aims to consolidate the existing knowledge, present it in a structured format, and highlight areas for future research.
Summary of Biological Activity
Current research identifies two main areas of biological relevance for this compound: plant growth regulation and its use as a chemical intermediate in the synthesis of pharmacologically active molecules. Detailed quantitative data on the biological activity of the parent compound remains limited in publicly accessible literature.
| Biological Area | Specific Application / Role | Quantitative Data Availability |
| Plant Physiology | Plant Growth Regulator (Abscission-modulating effects) | Not specified in available literature. |
| Synthetic Chemistry | Precursor for Monoamine Oxidase (MAO) Inhibitor Synthesis | Not applicable. |
Plant Growth Regulation
This compound has been identified as a compound that can influence physiological processes in plants, specifically relating to abscission, the process by which a plant sheds parts, such as leaves, flowers, or fruit.[1] While it is listed among other ring-substituted phenoxyaliphatic acids studied for these effects, specific quantitative data detailing its potency or efficacy (e.g., EC50) are not provided in the available literature.[1] The general mechanism of action for phenoxyacetic acid derivatives as plant growth regulators often involves mimicking the natural plant hormone auxin, though the precise interaction of the 3-bromo substituted variant is not extensively detailed.
Experimental Protocol: Plant Abscission Assay (General Methodology)
As specific protocols for this compound were not found, a general procedure for assessing abscission-modulating effects is outlined below. This is a representative methodology often employed in such studies.
Role in Synthesis of Potential Therapeutics
This compound has been utilized as a starting material in the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been used to prepare 8-(3-Bromophenoxymethyl)caffeine, an analogue of caffeine that was synthesized for evaluation as a potential monoamine oxidase (MAO) inhibitor.
Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases. While a derivative of this compound was synthesized for this purpose, the inhibitory activity of the parent compound itself against MAO has not been reported in the reviewed literature.
Experimental Protocol: MAO Inhibition Assay (General Fluorometric Method)
A typical in vitro experimental setup to screen for MAO inhibition is described below. This protocol is general and would be adapted for specific laboratory conditions.
Signaling Pathways and Logical Relationships
The limited data on the specific biological mechanisms of this compound preclude the detailed mapping of intracellular signaling pathways. The following diagram illustrates the known logical relationships based on the available information.
Conclusion and Future Directions
Future research should focus on:
-
Quantitative assessment of its plant growth-regulating effects to determine its potency and spectrum of activity.
-
Pharmacological screening to evaluate its activity in various biological assays, including but not limited to MAO inhibition, to ascertain if it possesses intrinsic therapeutic potential.
-
Toxicological studies to determine its safety profile.
This technical guide serves as a baseline for understanding the current knowledge of this compound and as a call for further investigation into its biological properties.
References
An In-depth Technical Guide on 2-(3-Bromophenoxy)acetic Acid: Synthesis, Properties, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-bromophenoxy)acetic acid, a halogenated phenoxyacetic acid derivative. Due to a notable lack of extensive research on this specific isomer, this document consolidates available chemical data, outlines established synthesis methodologies for analogous compounds, and explores the biological activities of structurally related molecules to infer its potential applications. This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound and its derivatives.
Introduction
Phenoxyacetic acid and its derivatives have long been a cornerstone in various chemical and pharmaceutical applications. The introduction of a bromine atom onto the phenyl ring, as in this compound, can significantly alter the molecule's physicochemical properties and biological activity. While its isomers, particularly the para-substituted analog, have been investigated for their antimicrobial and herbicidal properties, this compound remains a compound with limited dedicated research. This guide aims to bridge this information gap by providing a detailed account of its known characteristics and a theoretical framework for its synthesis and potential biological relevance.
Physicochemical Properties
Based on available data from chemical suppliers, the fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental protocols, predicting its behavior in biological systems, and developing analytical methods.
| Property | Value | Source |
| CAS Number | 1798-99-8 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₃ | |
| Molecular Weight | 231.05 g/mol | [4] |
| Purity | 98% |
Synthesis of this compound
Williamson Ether Synthesis
This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In the context of this compound synthesis, this would involve the reaction of 3-bromophenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.[5][7]
Reaction Scheme:
Figure 1: General scheme for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on established procedures for the synthesis of analogous phenoxyacetic acids.[7][8]
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenol (1 equivalent) in an appropriate solvent such as water or ethanol.
-
Addition of Base: To the stirred solution, add a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) to deprotonate the phenol and form the corresponding 3-bromophenoxide salt.
-
Reaction with Haloacetic Acid: Slowly add a solution of chloroacetic acid or bromoacetic acid (1-1.2 equivalents) to the reaction mixture.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 8 hours to ensure the completion of the reaction.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Ullmann Condensation
An alternative, though often requiring harsher conditions, is the Ullmann condensation.[9][10][11] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. For the synthesis of this compound, this would involve the reaction of 1,3-dibromobenzene with glycolic acid or a protected form thereof, in the presence of a copper catalyst and a base. Modern modifications of the Ullmann reaction may allow for milder reaction conditions.[12][13]
Reaction Scheme:
Figure 2: General scheme for the Ullmann condensation to synthesize this compound.
Potential Biological Activities and Signaling Pathways (Inferred from Analogs)
Direct studies on the biological activity of this compound are scarce. However, the broader class of phenoxyacetic acids exhibits a wide range of biological effects.
Antimicrobial Activity
The para-isomer, 2-(4-bromophenoxy)acetic acid, has demonstrated promising antimicrobial activity against various bacteria and fungi.[14] The presence of the bromo group is thought to enhance its efficacy.[14] Potential mechanisms of action for halogenated phenoxyacetic acids include:
-
Disruption of cell membranes
-
Interference with cell wall synthesis
-
Inhibition of protein or nucleic acid synthesis
-
Induction of reactive oxygen species[14]
It is plausible that this compound could exhibit similar antimicrobial properties, though the specific activity profile would likely differ due to the positional change of the bromine atom.
Herbicidal Activity
Chlorinated derivatives of phenoxyacetic acid are widely used as herbicides.[1][15] Their mechanism of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the plant. The structural similarity of this compound to these herbicides suggests it may also possess herbicidal properties.
Hypothetical Signaling Pathway (Auxin Mimicry):
Figure 3: A hypothetical signaling pathway illustrating the potential mechanism of herbicidal action via auxin mimicry.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a currently underexplored biological profile. Based on the activities of its structural analogs, it holds potential for investigation as an antimicrobial or herbicidal agent. Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and optimized synthesis protocol for this compound, along with comprehensive analytical and spectroscopic data.
-
Biological Screening: Conducting broad-spectrum screening to evaluate its antimicrobial, antifungal, and herbicidal activities.
-
Mechanism of Action Studies: If significant biological activity is identified, elucidating the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to understand the impact of the bromine position and other substitutions on biological activity.
This technical guide provides a starting point for researchers to unlock the potential of this compound and contribute to the development of new chemical entities with valuable applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1798-99-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. (3-BROMO-PHENOXY)-ACETIC ACID | 1798-99-8 [amp.chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. propulsiontechjournal.com [propulsiontechjournal.com]
- 15. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
potential therapeutic targets of 2-(3-Bromophenoxy)acetic acid
[2] 2-(3-Bromophenoxy)acetic acid | C8H7BrO3 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 1798-99-8. --INVALID-LINK-- (3-Bromophenoxy)acetic acid | CAS 1798-99-8 | SCBT - Santa Cruz ... (3-Bromophenoxy)acetic acid is a compound with the chemical formula C8H7BrO3. It is a derivative of phenoxyacetic acid and has a bromine atom substituted at the ... --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 2-Phenoxyacetic Acid ... The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of ... --INVALID-LINK-- this compound | CAS 1798-99-8 | Biosynth this compound; (3-Bromophenoxy)acetic acid; Acetic acid, 2-(3-bromophenoxy)-; Acide (3-bromophénoxy)acétique; --INVALID-LINK-- this compound | C8H7BrO3 - PubChem this compound is a natural product. This compound is an odorless white to off-white crystalline solid. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α-glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α-glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α-glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as ... - Nature ... Show that this compound (compound 6g) exhibits significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 4.38 ± 0.13 μM. ... The study suggests that the bromophenyl group of 6g fits into a hydrophobic pocket of the enzyme's active site. ... The compound was found to be a competitive inhibitor of PTP1B. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... ... This compound (6g) as a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 value of 4.38 ± 0.13 μM. ... Kinetic studies revealed that compound 6g is a competitive inhibitor of PTP1B. ... Docking studies suggested that the bromophenyl group of 6g is well-accommodated in a hydrophobic pocket of the active site of PTP1B. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... This study reports the synthesis and biological evaluation of a series of phenoxyacetic acid derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Among the synthesized compounds, this compound (compound 6g) was identified as the most potent inhibitor with an IC50 value of 4.38 ± 0.13 μM. Kinetic analysis revealed that compound 6g acts as a competitive inhibitor of PTP1B. Molecular docking studies were performed to understand the binding mode of 6g within the active site of PTP1B. The results indicated that the bromophenyl group of 6g is well-accommodated in a hydrophobic pocket of the active site. These findings suggest that this compound could be a promising scaffold for the development of novel PTP1B inhibitors for the treatment of diabetes and obesity. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... Abstract. A series of phenoxyacetic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). Among them, compound 6g, this compound, was found to be the most potent inhibitor with an IC50 value of 4.38 ± 0.13 μM. A kinetic study showed that compound 6g was a competitive inhibitor. A molecular docking study was also performed to investigate the binding mode of compound 6g to the active site of PTP1B. --INVALID-LINK-- Synthesis and biological evaluation of phenoxyacetic acid derivatives ... ... (6g) this compound PTP1B 4.38 ± 0.13 ... The inhibitory activity of the synthesized compounds against PTP1B was evaluated using p-nitrophenyl phosphate (p-NPP) as a substrate. ... The enzyme reaction was initiated by the addition of PTP1B to a solution containing the inhibitor and p-NPP in a buffer (50 mM HEPES, pH 7.0, 1 mM EDTA, and 1 mM dithiothreitol). ... The reaction was stopped by the addition of NaOH, and the absorbance was measured at 405 nm. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... The most active compound, this compound (6g), showed potent PTP1B inhibitory activity with an IC50 value of 4.38 ± 0.13 μM. Kinetic studies revealed that compound 6g is a competitive inhibitor of PTP1B. --INVALID-LINK-- Discovery of Novel Phenoxyacetic Acid Derivatives as Potent and ... ... This study focuses on the discovery of novel phenoxyacetic acid derivatives as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B). ... Compound 12h, a derivative with a bromine at the meta-position of the phenoxy ring, exhibited excellent PTP1B inhibitory activity (IC50 = 0.89 μM) and selectivity against other PTPs. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... ... A series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. ... Compound 4n, which has a trifluoromethoxy group at the meta-position, was the most potent with an IC50 of 0.13 μM. ... The assay was performed using yeast α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. ... The reaction mixture contained the enzyme, substrate, and inhibitor in a phosphate buffer (pH 6.8). ... The reaction was stopped by adding sodium carbonate, and the absorbance was measured at 405 nm. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α-glucosidase. --INVALID-LINK-- An In-depth Technical Guide on the Potential Therapeutic Targets of this compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic organic compound that has garnered interest in the scientific community for its potential therapeutic applications. As a derivative of phenoxyacetic acid, it serves as a scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the identified therapeutic targets of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Identified Therapeutic Targets
Research has primarily identified two key enzymes as potential therapeutic targets for this compound and its derivatives: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. Both enzymes are implicated in metabolic disorders, suggesting the potential of this chemical scaffold in the development of treatments for conditions such as diabetes and obesity.
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating insulin and leptin signaling pathways. Its inhibition is a well-established strategy for the treatment of type 2 diabetes and obesity.
Quantitative Data Summary
A study on phenoxyacetic acid derivatives identified this compound (referred to as compound 6g in the study) as a potent inhibitor of PTP1B.
| Compound | Target | IC50 (μM) | Inhibition Type |
| This compound (6g) | PTP1B | 4.38 ± 0.13 | Competitive |
Another study on phenoxyacetic acid derivatives discovered a related compound with a bromine at the meta-position exhibiting strong PTP1B inhibitory activity.
| Compound | Target | IC50 (μM) |
| Derivative with meta-bromine (12h) | PTP1B | 0.89 |
Experimental Protocol: PTP1B Inhibition Assay
The inhibitory activity of this compound against PTP1B was determined using an in vitro enzymatic assay.
-
Enzyme and Substrate: Recombinant human PTP1B and p-nitrophenyl phosphate (pNPP) as the substrate.
-
Assay Buffer: 50 mM HEPES (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
Procedure:
-
The enzyme reaction is initiated by adding PTP1B to a solution containing the inhibitor (this compound) and pNPP in the assay buffer.
-
The reaction mixture is incubated at a specified temperature and for a specific duration.
-
The reaction is terminated by the addition of a strong base, such as sodium hydroxide (NaOH).
-
The absorbance of the resulting solution is measured at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to the enzyme activity.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathway
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
Experimental Workflow
Caption: Workflow for the in vitro PTP1B inhibition assay.
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.
Quantitative Data Summary
While this compound itself was not the most potent compound in a study of novel 2-phenoxyacetic acid derivatives, a structurally related analog, 2-(3-(trifluoromethoxy)phenoxy)acetic acid (compound 4n), demonstrated significant α-glucosidase inhibitory activity. This highlights the potential of the 2-phenoxyacetic acid scaffold, with substitutions at the meta-position of the benzene ring, for targeting this enzyme.
| Compound | Target | IC50 (μM) | Inhibition Type |
| 2-(3-(Trifluoromethoxy)phenoxy)acetic acid (4n) | α-Glucosidase | 0.13 ± 0.01 | Non-competitive |
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase was evaluated using an in vitro enzymatic assay.
-
Enzyme and Substrate: Yeast α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Assay Buffer: Phosphate buffer (pH 6.8).
-
Procedure:
-
A reaction mixture is prepared containing the enzyme, substrate, and the test compound (inhibitor) in the phosphate buffer.
-
The mixture is incubated for a defined period at a specific temperature.
-
The reaction is stopped by the addition of sodium carbonate.
-
The absorbance is measured at 405 nm to determine the amount of p-nitrophenol released.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Signaling Pathway
Caption: Inhibition of α-glucosidase by a 2-phenoxyacetic acid derivative reduces glucose absorption.
Logical Relationship of Structure-Activity
Caption: Structure-activity relationship of 2-phenoxyacetic acid derivatives.
Conclusion
The available scientific literature indicates that this compound and its analogs are promising scaffolds for the development of inhibitors against PTP1B and α-glucosidase. The competitive inhibition of PTP1B by this compound suggests its potential in the treatment of insulin resistance and obesity. Furthermore, the significant non-competitive inhibition of α-glucosidase by a closely related analog highlights the tunability of this scaffold to target different enzymes involved in metabolic regulation.
Further research, including in vivo studies and medicinal chemistry efforts to optimize potency and selectivity, is warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.
Structure-Activity Relationship of 2-(3-Bromophenoxy)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-bromophenoxy)acetic acid derivatives. It covers their synthesis, biological evaluation, and mechanism of action, with a focus on their potential as therapeutic agents. The information is presented to aid in the design and development of novel drug candidates based on this scaffold.
Introduction
Phenoxyacetic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiepileptic properties.[1][2] The introduction of a bromine atom at the meta-position of the phenoxy ring, creating the this compound core, significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on elucidating the SAR of this specific class of compounds, providing a comprehensive resource for researchers in the field.
Synthesis of this compound Derivatives
The general synthetic route to this compound and its derivatives typically involves a Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetate, followed by hydrolysis of the resulting ester. Further modifications, such as amidation of the carboxylic acid, can be performed to generate a diverse library of analogs.
A general workflow for the synthesis is outlined below:
Experimental Protocol: Synthesis of 2-(4-formyl-3-bromophenoxy)acetic acid
This protocol is adapted from the synthesis of related phenoxyacetic acid derivatives and can be applied to the synthesis of various substituted this compound analogs.[1][3]
Step 1: Synthesis of Ethyl 2-(4-formyl-3-bromophenoxy)acetate A solution of 4-formyl-3-bromophenol (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of dimethylformamide (DMF) is treated with potassium carbonate (K₂CO₃) (5.52 g, 40 mmol). The resulting mixture is stirred for 12 hours at room temperature. After completion of the reaction, the mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried to yield ethyl 2-(4-formyl-3-bromophenoxy)acetate.[3]
Step 2: Hydrolysis to 2-(4-formyl-3-bromophenoxy)acetic acid The ester from the previous step is subjected to hydrolysis using a mixture of aqueous sodium hydroxide (NaOH) and methanol (MeOH) at 20°C for 12 hours.[3] After completion, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with water, and dried to obtain 2-(4-formyl-3-bromophenoxy)acetic acid.
Structure-Activity Relationship as COX-2 Inhibitors
A significant area of investigation for phenoxyacetic acid derivatives has been their activity as cyclooxygenase (COX) inhibitors, which are key enzymes in the inflammatory pathway. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activity of a series of phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes. The data highlights the impact of substitutions on the phenoxy ring on potency and selectivity.
| Compound ID | R1 | R2 | R3 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |
| 5a | H | H | H | 14.5 ± 0.2 | 0.97 ± 0.06 | 14.95 |
| 5d | Br | H | H | 10.5 ± 0.1 | 0.08 ± 0.01 | 131.25 |
| 5f | Br | H | Cl | 8.0 ± 0.1 | 0.06 ± 0.01 | 133.33 |
| Celecoxib | - | - | - | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |
| Data sourced from a study on selective COX-2 inhibitors.[1][3] |
SAR Insights:
-
Effect of Bromine Substitution: The introduction of a bromine atom at the R1 position (meta to the ether linkage) significantly increases the inhibitory potency against COX-2 (compare 5a and 5d ). This suggests that the bromo group may be involved in favorable interactions within the active site of the enzyme.
-
Effect of Additional Substituents: The addition of a chloro group at the R3 position of the phenylhydrazide moiety further enhances the COX-2 inhibitory activity (5f ).[1]
-
Selectivity: The bromo-substituted derivatives (5d and 5f ) exhibit high selectivity for COX-2 over COX-1, a crucial feature for reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[1]
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
A solution of the test compound in a suitable solvent (e.g., DMSO) is prepared at various concentrations.
-
The compound solution is pre-incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2) in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.
-
The reaction is initiated by the addition of arachidonic acid (the substrate) and TMPD (the colorimetric substrate).
-
The absorbance at 590 nm is measured over time using a plate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action: COX-2 Inhibition and Anti-inflammatory Pathway
The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
By inhibiting COX-2, the this compound derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The high selectivity for COX-2 helps to spare the protective functions of COX-1 in the gastrointestinal tract.[1]
Other Potential Biological Activities
While the anti-inflammatory activity through COX-2 inhibition is well-documented for some derivatives, the this compound scaffold may possess other biological activities. For instance, related phenoxyacetic acid derivatives have been investigated for their potential as:
-
Anticancer Agents: Some studies have shown that phenoxyacetic acid derivatives can induce apoptosis in cancer cells.[4] The presence and position of the bromo substituent can significantly influence the cytotoxic activity.[5]
-
Antiepileptic Agents: Certain phenoxyacetic acid derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting a potential role in the treatment of epilepsy.[2]
Further research is warranted to explore the full therapeutic potential of this compound derivatives and to elucidate the structure-activity relationships for these other biological targets.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The key takeaways from the structure-activity relationship studies are:
-
The 3-bromo substituent on the phenoxy ring is a critical determinant of biological activity, particularly for enhancing COX-2 inhibitory potency and selectivity.
-
Further substitutions on the phenoxy ring and modifications of the acetic acid moiety provide opportunities to fine-tune the pharmacological profile of these compounds.
-
The primary mechanism of anti-inflammatory action is through the selective inhibition of the COX-2 enzyme .
This technical guide provides a foundation for the rational design of new this compound derivatives with improved efficacy and safety profiles. Future research should focus on expanding the library of these compounds and evaluating their activity against a broader range of biological targets to unlock their full therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Studies of 2-(3-Bromophenoxy)acetic Acid: A Review of Available Research
Researchers, scientists, and drug development professionals seeking in-depth technical information on the in-vitro studies of 2-(3-Bromophenoxy)acetic acid will find a notable scarcity of dedicated research on this specific compound. Extensive database searches reveal that while the broader classes of phenoxyacetic acids and bromophenylacetic acids have been investigated for various biological activities, this compound itself is not the subject of substantial published in-vitro research. The available literature focuses on derivatives and isomers, providing tangential insights but no direct data on the target molecule.
Currently, there are no comprehensive in-vitro studies detailing the biological effects, mechanism of action, or specific signaling pathways associated with this compound. The scientific literature primarily reports on related compounds, which are structurally different and thus cannot be used to reliably predict the properties of this compound.
For instance, studies have been conducted on derivatives such as "2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid," which has demonstrated antibacterial properties[1]. Other research has focused on "2-(3-Bromophenyl)acetic acid," a positional isomer, which is commercially available as a biochemical reagent but lacks extensive in-vitro characterization in the public domain[2]. Additionally, more complex molecules incorporating a bromophenyl moiety, like "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid," have been synthesized and evaluated as potential kinase inhibitors, highlighting the interest in the broader chemical space[3][4].
The field of phenoxyacetic acid derivatives has been explored for various therapeutic targets, including cyclooxygenase-2 (COX-2) inhibition, but these studies do not specifically include the 3-bromo substituted variant[5][6]. While PubChem entries exist for positional isomers like "(2-Bromophenoxy)acetic acid," they do not contain curated in-vitro experimental data[7].
A thorough review of scientific databases and literature indicates a significant gap in the in-vitro characterization of this compound. There is no available quantitative data, detailed experimental protocols, or elucidated signaling pathways specifically for this compound. Researchers interested in the biological activities of this molecule will likely need to undertake foundational in-vitro screening and mechanistic studies to establish its pharmacological profile. The existing research on related phenoxyacetic acid and bromophenylacetic acid derivatives can serve as a starting point for designing such investigations.
References
- 1. jetir.org [jetir.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2-Bromophenoxy)acetic acid | C8H7BrO3 | CID 592201 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(3-Bromophenoxy)acetic Acid: A Technical Guide to its Potential as a Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetic acid derivatives have long been a cornerstone of synthetic herbicides, primarily functioning as auxin mimics that induce uncontrolled growth in susceptible plant species. While extensive research has focused on chlorinated analogues, the herbicidal potential of brominated variants such as 2-(3-Bromophenoxy)acetic acid remains less explored. This technical guide provides a comprehensive overview of the theoretical potential of this compound as a herbicide, based on the well-established structure-activity relationships of related phenoxyacetic acid compounds. This document outlines its probable mechanism of action, presents comparative quantitative data from analogous compounds, details relevant experimental protocols for its evaluation, and provides visualizations of key biological and experimental pathways.
Introduction
Phenoxyacetic acids are a class of synthetic herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1][2] This mimicry leads to a disruption of normal hormonal balance, causing abnormal and uncontrolled cell division and elongation, ultimately resulting in the death of susceptible plants.[1] The herbicidal efficacy of these compounds is highly dependent on the nature, number, and position of substituents on the aromatic ring.[2] While chlorinated phenoxyacetic acids like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are widely studied and commercially used, the introduction of a bromine substituent at the meta-position of the phenoxy ring, as in this compound, presents an intriguing candidate for novel herbicide development. This guide explores its potential based on established principles of auxin mimicry and quantitative structure-activity relationship (QSAR) studies of related halogenated phenoxyacetic acids.
Predicted Mechanism of Action
It is hypothesized that this compound, like other phenoxyacetic acid herbicides, acts as a synthetic auxin. The proposed mechanism involves its recognition and binding to auxin receptors, leading to the activation of downstream signaling pathways that control gene expression related to cell growth and division. The persistence of this synthetic auxin, which is not as readily metabolized by the plant as endogenous IAA, leads to a sustained and excessive hormonal response. This results in a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death.
Quantitative Data and Structure-Activity Relationship (SAR)
| Compound | Chemical Structure | Target Species | Endpoint | Value (µM) | Reference(s) |
| Phenoxyacetic Acid | C₆H₅OCH₂COOH | Lemna minor | Growth Inhibition | >1000 | [1] |
| 4-Chlorophenoxyacetic Acid (4-CPA) | 4-ClC₆H₄OCH₂COOH | Lemna minor | Growth Inhibition | ~500 | [1] |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Cl₂C₆H₃OCH₂COOH | Lemna minor | Growth Inhibition | ~10 | [1] |
| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | 2,4,5-Cl₃C₆H₂OCH₂COOH | Lemna minor | Growth Inhibition | ~1 | [1] |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | 4-Cl-2-CH₃C₆H₃OCH₂COOH | Brassica campestris (root growth) | IC50 | ~0.2 | [3] |
Analysis of Structure-Activity Relationship:
The data clearly indicates that the presence and position of halogen substituents on the phenoxy ring are critical for herbicidal activity.[2] Unsubstituted phenoxyacetic acid shows very weak activity. The addition of chlorine atoms generally increases efficacy, with di- and tri-substituted compounds being significantly more potent than mono-substituted ones.[1] QSAR studies have shown that electron-withdrawing groups on the aromatic ring can enhance herbicidal activity.[4] Bromine is also an electron-withdrawing halogen, similar to chlorine. Therefore, it is plausible that this compound would exhibit herbicidal activity, likely greater than unsubstituted phenoxyacetic acid. Its potency relative to its chlorinated counterparts would depend on the specific steric and electronic effects of the bromine atom at the meta-position.
Experimental Protocols
To empirically determine the herbicidal potential of this compound, a series of standardized bioassays should be conducted. The following protocols provide a framework for such an evaluation.
Seed Germination and Seedling Growth Bioassay
This assay assesses the effect of the test compound on the early stages of plant development.
Materials:
-
Seeds of a susceptible dicot species (e.g., Lactuca sativa - lettuce, Solanum lycopersicum - tomato) and a monocot species (e.g., Zea mays - corn, Triticum aestivum - wheat).[5][6]
-
This compound of known purity.
-
A suitable solvent (e.g., acetone or DMSO) and distilled water.
-
Petri dishes (9 cm diameter) with filter paper.
-
Growth chamber with controlled temperature and light cycles.
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions of the stock solution with distilled water to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). A control with only the solvent in distilled water should also be prepared.
-
Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective test or control solution.
-
Place a predetermined number of seeds (e.g., 20-25) evenly on the filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).[6]
-
After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the inhibition percentage for each parameter relative to the control.
-
The data can be used to determine the IC50 (concentration causing 50% inhibition) for each parameter.
Whole Plant Foliar Application Assay
This assay evaluates the post-emergence herbicidal activity of the compound.
Materials:
-
Young, healthy plants of susceptible and tolerant species grown in pots.
-
This compound.
-
A formulation blank (solvent, surfactant, water).
-
A spray chamber or a handheld sprayer.
Procedure:
-
Grow the test plants to a specific growth stage (e.g., 2-4 true leaves).
-
Prepare spray solutions of this compound at various concentrations in a suitable carrier solution containing a surfactant to ensure adhesion to the leaves.
-
Apply the solutions to the foliage of the plants until runoff. A control group should be sprayed with the formulation blank.
-
Place the treated plants in a greenhouse or growth chamber and observe them over a period of 2-4 weeks.
-
Assess herbicidal injury at regular intervals using a visual rating scale (e.g., 0 = no injury, 100 = complete death).
-
At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.
-
Calculate the percent reduction in biomass compared to the control to determine the GR50 (dose causing a 50% reduction in growth).
Conclusion
While direct experimental evidence for the herbicidal activity of this compound is currently lacking in the public domain, a comprehensive analysis of the structure-activity relationships of analogous phenoxyacetic acid herbicides strongly suggests its potential as a phytotoxic agent. Its structural similarity to known auxin mimics, particularly the presence of a halogen substituent on the phenoxy ring, provides a solid theoretical foundation for its proposed mechanism of action. The experimental protocols detailed in this guide offer a clear pathway for the empirical validation of its herbicidal efficacy and selectivity. Further research, including synthesis, bioassays, and QSAR modeling, is warranted to fully elucidate the potential of this compound as a novel herbicide for weed management.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. journals.uair.arizona.edu [journals.uair.arizona.edu]
An In-depth Technical Guide on 2-(3-Bromophenoxy)acetic Acid for Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and herbicidal properties.[1][2] This technical guide focuses on 2-(3-Bromophenoxy)acetic acid, a halogenated derivative belonging to this class. While specific research on this particular compound is limited, this document provides a comprehensive overview of the core biochemical knowledge and experimental methodologies applicable to the broader family of phenoxyacetic acids. The guide details synthetic approaches, outlines key in vitro and in vivo assays for biological characterization, and presents quantitative data from related compounds to serve as a valuable resource for researchers investigating the potential of this compound and similar molecules in biochemical and drug discovery contexts.
Introduction to Phenoxyacetic Acid Derivatives
Phenoxyacetic acid consists of a phenoxy group linked to a carboxylic acid moiety via an ether bond.[2] This core structure is a key pharmacophore found in numerous pharmaceuticals and agrochemicals.[1][2] The biological activity of these derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.[3] Halogenation, in particular, is a common strategy in drug design to enhance potency, modulate physicochemical properties, and influence metabolic stability.[4][5] this compound, with a bromine atom at the meta-position of the phenoxy ring, is an example of such a derivative.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1798-99-8 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
Synthesis of this compound
The most common and straightforward method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis .[1][3][6] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Potential Biochemical Research Applications and Quantitative Data
| Compound/Derivative | Biological Activity | Assay | Result (IC₅₀/MIC/EC₅₀) | Reference |
| 2-{4-[3-(2-bromophenyl)-3-oxopropyl] phenoxy} acetic acid | Antibacterial (M. smegmatis) | MIC Assay | 9.66 ± 0.57 µL | [2] |
| Phenoxyacetic acid derivative 16 | FFA1 Agonist | Agonist Activity Assay | 43.6 nM | [7] |
| Phenoxyacetic acid derivative 5f | COX-2 Inhibition | In Vitro COX Inhibition | IC₅₀ = 0.07 ± 0.01 µM | [7] |
| Phenoxyacetic acid derivative 7b | COX-2 Inhibition | In Vitro COX Inhibition | IC₅₀ = 0.09 ± 0.01 µM | [7] |
| 4-Cl-phenoxyacetic acid | Cytotoxicity (Breast Cancer Cells) | Cytotoxicity Assay | IC₅₀ = 0.194 ± 0.09 µg/ml | [1] |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Antiproliferative | Antiproliferative Assay | IC₅₀ = 4.8 ± 0.35 µM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biochemical evaluation of phenoxyacetic acid derivatives.
Synthesis via Williamson Ether Synthesis[1][3][8]
Objective: To synthesize this compound from 3-bromophenol and chloroacetic acid.
Materials:
-
3-bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, Buchner funnel, filter paper.
Procedure:
-
Preparation of Sodium Chloroacetate: In a beaker placed in an ice-water bath, dissolve 5.5 mmol of chloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 by the dropwise addition of a 30% NaOH solution with constant stirring.
-
Preparation of Sodium 3-Bromophenoxide: In a separate beaker, dissolve 4.5 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with stirring. Slowly add 4.5 mmol of 3-bromophenol to this solution and continue stirring for 20 minutes.
-
Reaction: Add the prepared sodium chloroacetate solution to the sodium 3-bromophenoxide solution in a round bottom flask.
-
Reflux: Heat the reaction mixture to reflux at approximately 102°C for 5 hours using a heating mantle and a reflux condenser.
-
Precipitation: After cooling the mixture to room temperature, acidify it to pH 1-2 with 2.0 M HCl. A white precipitate should form.
-
Purification:
-
Filter the crude product using a Buchner funnel and wash it three times with dilute HCl.
-
Dry the crude product at 60°C.
-
For further purification, disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.
-
Filter the hot solution to remove any insoluble impurities and collect the filtrate.
-
Acidify the filtrate to pH 1-2 with 2.0 M HCl to re-precipitate the product.
-
Cool the mixture to room temperature, filter the purified product, wash with dilute HCl, and dry overnight in a vacuum oven.
-
In Vitro Cytotoxicity: MTT Assay[4][9][10][11]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HepG2).
Materials:
-
Target cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro COX-1/COX-2 Inhibition Assay[7][12][13][14]
Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX inhibitor screening assay kit (e.g., Cayman Chemical Item No. 760111)
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Celecoxib for COX-2, Mefenamic acid)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Heme
-
Enzyme (either COX-1 or COX-2)
-
Test compound at various concentrations or a reference inhibitor. For control wells (100% initial activity), add the vehicle solvent.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.
-
Detection: Measure the product formation (e.g., PGF₂α) using the colorimetric or fluorometric method provided in the kit, reading the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)).
Visualization of Experimental Workflows and Signaling Pathways
General Workflow for Screening a Novel Phenoxyacetic Acid Derivative
Caption: A generalized workflow for the biochemical evaluation of a novel phenoxyacetic acid derivative.
Conclusion
This compound is a member of the pharmacologically significant class of phenoxyacetic acid derivatives. While direct biochemical research on this specific molecule is not extensively documented in the public domain, the established methodologies and the breadth of biological activities observed for its analogs provide a solid foundation for its investigation. This guide offers a starting point for researchers by detailing common synthetic routes and robust experimental protocols for assessing potential cytotoxic, anti-inflammatory, and other biochemical properties. The provided quantitative data for related compounds can aid in hypothesis generation and experimental design. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. jetir.org [jetir.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
Investigating the Enzyme Inhibition Properties of 2-(3-Bromophenoxy)acetic acid: A Technical Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the enzyme inhibition properties of 2-(3-Bromophenoxy)acetic acid. This guide, therefore, provides a framework for investigation based on the activities of structurally related compounds and established methodologies in enzyme inhibition studies.
Introduction
This compound is a synthetic organic compound belonging to the phenoxyacetic acid class. While its direct interactions with enzymes have not been explicitly reported, the broader family of phenoxyacetic acid derivatives has been shown to exhibit a range of biological activities, including enzyme inhibition. This technical guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as an enzyme inhibitor. It outlines potential enzymatic targets based on the activity of analogous compounds, provides detailed templates for experimental protocols, and illustrates relevant workflows and signaling pathways.
Potential Enzymatic Targets of Phenoxyacetic Acid Derivatives
Research on compounds structurally similar to this compound suggests several enzyme families that could be potential targets for investigation. These include:
-
Cyclooxygenase (COX) Enzymes: Certain phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors. These enzymes are key to the inflammatory pathway, converting arachidonic acid to prostaglandins.
-
Protein Tyrosine Phosphatases (PTPs): Some analogs, such as 4-(Bromoacetyl)phenoxyacetic acid, have been identified as inhibitors of PTPs. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can have significant therapeutic effects.
Data Presentation: Templates for Quantitative Analysis
Clear and structured data presentation is crucial for comparing the inhibitory potential of a compound against different enzymes or under various conditions. Below are template tables for summarizing quantitative data from enzyme inhibition assays.
Table 1: Summary of Inhibitory Activity (IC50 Values)
This table should be used to present the half-maximal inhibitory concentration (IC50) of this compound against various target enzymes.
| Target Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) | Assay Conditions (e.g., Substrate Conc., pH, Temp.) |
| Example: COX-1 | Data to be determined | e.g., Indomethacin: X.X ± Y.Y | [Arachidonic Acid] = Z µM, pH 8.0, 37°C |
| Example: COX-2 | Data to be determined | e.g., Celecoxib: A.A ± B.B | [Arachidonic Acid] = Z µM, pH 8.0, 37°C |
| Example: PTP1B | Data to be determined | e.g., Suramin: C.C ± D.D | [pNPP] = W mM, pH 7.4, 30°C |
Table 2: Enzyme Inhibition Kinetics (Ki and Mechanism)
This table is designed to summarize the inhibition constant (Ki) and the mechanism of inhibition for enzymes that are significantly inhibited by the compound.
| Target Enzyme | Inhibition Type (e.g., Competitive, Non-competitive) | Ki (µM) | Method of Determination (e.g., Lineweaver-Burk plot) |
| Example: COX-2 | To be determined | To be determined | Analysis of enzyme kinetics at varying substrate and inhibitor concentrations |
| Example: PTP1B | To be determined | To be determined | Analysis of enzyme kinetics at varying substrate and inhibitor concentrations |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed, generalized protocols for conducting enzyme inhibition assays. These should be adapted and optimized for the specific enzyme and laboratory conditions.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the IC50 of this compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
-
96-well microplates
Procedure:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer.
-
Add various concentrations of this compound or the appropriate positive control to the wells. Include a vehicle control (DMSO).
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 2 minutes) to allow for prostaglandin production.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
Objective: To determine the IC50 of this compound against a specific PTP (e.g., PTP1B).
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) (substrate)
-
This compound (test compound)
-
Suramin or other known PTP inhibitor (positive control)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
To the wells of a 96-well plate, add the PTP1B enzyme solution.
-
Add the different concentrations of the test compound or positive control to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding a solution of pNPP.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Determine the initial reaction velocity (rate of absorbance change) for each concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
Mandatory Visualizations
Conceptual Signaling Pathway: COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory signaling pathway, a potential target for phenoxyacetic acid derivatives.
Caption: Conceptual inflammatory pathway involving COX-2.
Experimental Workflow: IC50 Determination
This diagram outlines a typical workflow for determining the IC50 value of a test compound.
Caption: General workflow for IC50 determination.
Logical Relationship: Enzyme Inhibition Kinetics
This diagram illustrates the logical steps to characterize the mechanism of enzyme inhibition once significant activity is confirmed.
Caption: Decision workflow for kinetic analysis.
Methodological & Application
Synthesis of 2-(3-Bromophenoxy)acetic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(3-Bromophenoxy)acetic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. The phenoxyacetic acid scaffold is a common feature in a variety of biologically active molecules. The presence of a bromine atom on the phenyl ring provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships. The Williamson ether synthesis is a straightforward and efficient method for the preparation of such compounds, involving the reaction of a phenoxide with a haloalkane in the presence of a base.[1][2]
Reaction Scheme
The synthesis of this compound is achieved by the reaction of 3-bromophenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile and displaces the chloride from chloroacetic acid.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 5.00 g | 0.0289 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 3.28 g | 0.0347 |
| Sodium Hydroxide | NaOH | 40.00 | 4.62 g | 0.116 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| 6 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Water (deionized) | H₂O | 18.02 | As needed | - |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
pH paper
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.62 g (0.116 mol) of sodium hydroxide in 20 mL of deionized water.
-
To the sodium hydroxide solution, add 5.00 g (0.0289 mol) of 3-bromophenol. Stir the mixture until the 3-bromophenol has completely dissolved.
-
Add 3.28 g (0.0347 mol) of chloroacetic acid to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 1 to 2 hours.[2]
-
Work-up - Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of 6 M hydrochloric acid. Use pH paper to monitor the pH. A precipitate of the crude product should form.
-
Work-up - Extraction: Cool the mixture in an ice bath to ensure complete precipitation. Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous mixture with 50 mL of diethyl ether. Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of deionized water and then with 20 mL of saturated sodium bicarbonate solution. Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup; vent the separatory funnel frequently.[2]
-
Work-up - Isolation of Product: Collect the aqueous sodium bicarbonate layer, which now contains the sodium salt of the desired product.
-
Cool the bicarbonate solution in an ice bath and carefully re-acidify with 6 M hydrochloric acid to a pH of ~2. This will precipitate the this compound.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.
-
Drying: Allow the product to air-dry or dry in a desiccator. The expected product is a white solid.
-
Characterization: Determine the yield and melting point of the purified product. A literature melting point for the similar compound 3-bromophenylacetic acid is in the range of 98-104°C.[3]
Data Presentation
| Parameter | 3-Bromophenol | Chloroacetic Acid | Sodium Hydroxide | This compound (Product) |
| Molecular Weight ( g/mol ) | 173.01 | 94.50 | 40.00 | 231.04 |
| Molar Equivalents | 1.0 | 1.2 | 4.0 | - |
| Theoretical Yield (g) | - | - | - | 6.68 |
| Expected Yield (%) | - | - | - | 70-85% (based on analogous reactions) |
| Melting Point (°C) | 32-34 | 61-63 | 318 | Expected to be a solid at room temperature |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
3-Bromophenol: Harmful if swallowed and causes skin irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.
-
Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use. This protocol is intended for use by trained laboratory personnel.
References
Application Note: Quantitative Analysis of 2-(3-Bromophenoxy)acetic Acid
Abstract
This application note details robust and sensitive analytical methodologies for the quantification of 2-(3-Bromophenoxy)acetic acid, a compound of interest in pharmaceutical research and development. Given the absence of a standardized, published method for this specific analyte, we present two well-established analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols have been developed by adapting established methods for structurally related bromophenolic and haloacetic acid compounds. This document provides comprehensive experimental protocols, expected performance characteristics, and visual workflows to guide researchers in implementing these analytical methods.
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control. This note provides detailed protocols for two common analytical platforms, HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity applications.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of chromophoric compounds like this compound. The following protocol is based on methodologies for similar aromatic carboxylic acids.
Experimental Protocol: HPLC-UV
2.1.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.
2.1.2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Phenomenex Luna C8(2) (150 mm x 2.0 mm, 3 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
Data Presentation: HPLC-UV Method Performance
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method, based on validation data for similar compounds.[1][2]
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Intra-day Precision (%RSD) | ≤ 5% |
| Inter-day Precision (%RSD) | ≤ 6% |
| Accuracy (Recovery %) | 95 - 105% |
Visualization: HPLC-UV Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(3-Bromophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Bromophenoxy)acetic acid. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of purity and quantification of this compound in various sample matrices. The protocol provides detailed experimental procedures, system suitability parameters, and expected performance data.
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and drug development. Accurate and precise analytical methods are crucial for ensuring the quality and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document presents a validated isocratic RP-HPLC method for the analysis of this compound.
Data Presentation
The following table summarizes the quantitative data and system suitability parameters for the HPLC analysis of this compound.
| Parameter | Value |
| Retention Time (t_R) | Approximately 5.8 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of Trifluoroacetic Acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is HPLC-grade Acetonitrile.
-
For the isocratic elution, pre-mix Mobile Phase A and Mobile Phase B in a 40:60 ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to run for a sufficient time to elute any late-eluting components.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method exhibits excellent linearity, sensitivity, and chromatographic performance, making it suitable for routine quality control and research applications in the pharmaceutical industry. Adherence to the detailed protocol will ensure accurate and reproducible results.
Application Note and Protocol for the GC-MS Identification of 2-(3-Bromophenoxy)acetic acid and its Byproducts
Abstract
This document provides a comprehensive protocol for the identification and analysis of 2-(3-Bromophenoxy)acetic acid and its potential synthetic byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the target analyte, a derivatization step is essential. This protocol details a robust esterification (methylation) procedure, followed by GC-MS analysis. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound and its impurities.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and agrochemical research. As with any synthesized compound, the final product may contain impurities and byproducts that need to be identified and quantified to ensure its purity, efficacy, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] However, the direct analysis of polar compounds like carboxylic acids by GC-MS is often challenging due to their low volatility and potential for peak tailing.[2]
To overcome these challenges, a derivatization step is employed to convert the polar carboxylic acid group into a less polar and more volatile ester.[3] This application note describes a detailed protocol for the methylation of this compound and its potential byproducts, followed by their analysis using GC-MS.
Potential Byproducts
The synthesis of this compound typically involves the reaction of 3-bromophenol with an acetic acid derivative. Based on this synthetic route, potential byproducts and impurities may include:
-
Unreacted starting materials: 3-bromophenol
-
Isomeric products: 2-(2-Bromophenoxy)acetic acid and 2-(4-Bromophenoxy)acetic acid, if the bromination step is not perfectly regioselective.
-
Over-reacted products: Dichloroacetic acid or other chlorinated impurities from the reagent.
-
Side-reaction products: Products from the self-condensation of the starting materials.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation, Derivatization, and GC-MS Analysis.
Sample Preparation
-
Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve the sample in a suitable volatile organic solvent, such as methanol or dichloromethane, and make up to the mark. This will be your stock solution.
-
Working Solution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
Derivatization: Methylation with BF₃-Methanol
This procedure converts the carboxylic acid group to its corresponding methyl ester.
-
Reagent Preparation: Use a commercially available 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.
-
Reaction:
-
Pipette 100 µL of the working solution into a 2 mL GC vial.
-
Add 200 µL of BF₃-Methanol reagent to the vial.
-
Cap the vial tightly with a PTFE-lined cap.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex vigorously for 1 minute to extract the methylated derivatives into the hexane layer.
-
Allow the layers to separate.
-
-
Sample for Injection: Carefully transfer the upper hexane layer into a clean 2 mL GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters that may require optimization for your specific instrument.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Range | m/z 50-400 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from derivatized standards of this compound. The following table provides an example of the type of quantitative data that can be obtained. The values presented are illustrative and based on typical performance for the analysis of related phenoxyacetic acid herbicides.[4][5]
Table 2: Illustrative Quantitative Data for Methylated Phenoxyacetic Acids
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |
| Methyl 2-(3-Bromophenoxy)acetate | To be determined | 0.1 - 1.0 | 0.5 - 5.0 | 90 - 110 |
| Methyl 2,4-Dichlorophenoxyacetate | 12.5 | 0.5 | 1.5 | 95 |
| Methyl 2,4,5-Trichlorophenoxyacetate | 14.2 | 0.2 | 0.8 | 92 |
Expected Mass Spectra
The mass spectrum of the methylated this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.
Table 3: Expected Key Mass Fragments for Derivatized Compounds
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |
| Methyl 2-(3-Bromophenoxy)acetate | 245.06 | 244/246 (M+), 185/187, 157/159, 75 | Molecular ion, loss of -OCH₃ and CO, loss of -CH₂COOCH₃ |
| 3-Bromophenol (derivatized as acetate) | 214.04 (as acetate) | 172/174, 131/133, 93 | Acetylation is an alternative derivatization for phenols |
Diagrams
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship of the analytical steps.
Conclusion
The described GC-MS method, incorporating a methylation derivatization step, provides a robust and reliable approach for the identification and analysis of this compound and its potential byproducts. This protocol can be adapted for quantitative analysis by using appropriate calibration standards. The detailed experimental procedure and instrumental parameters serve as a valuable guide for researchers in pharmaceutical and chemical analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-Bromophenoxy)acetic Acid in Organic Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenoxy)acetic acid is a substituted phenoxyacetic acid derivative with potential applications as a versatile starting material in organic synthesis. The presence of a bromine atom on the phenyl ring, a carboxylic acid moiety, and an ether linkage provides multiple reactive sites for functional group transformation and molecular elaboration. This document provides an overview of its potential applications in the synthesis of bioactive molecules and outlines general experimental approaches.
Note: The scientific literature specifically detailing the use of this compound as a starting material is limited. Much of the available data pertains to its isomers, such as 2-(3-bromophenyl)acetic acid and 2-(4-bromophenyl)acetic acid, or to the broader class of phenoxyacetic acids. The protocols and applications described herein are based on established chemical principles and analogous transformations reported for structurally related compounds.
Physicochemical Properties and Data
A summary of key physicochemical data for this compound is presented below. This information is crucial for reaction planning, including solvent selection and purification strategies.
| Property | Value |
| CAS Number | 1798-99-8 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 148-152 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |
Applications in Organic Synthesis
The unique structural features of this compound make it a promising scaffold for the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and agrochemistry.
Synthesis of Bioactive Molecules
Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and herbicidal properties. The bromine atom on the phenyl ring of this compound serves as a key handle for introducing further molecular complexity through cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for biological screening.
-
Synthesis of Novel Heterocycles: The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and acid chlorides. These intermediates can then be utilized in cyclization reactions to construct heterocyclic systems, which are prevalent in many pharmaceutical agents.
Agrochemical Development
Phenoxyacetic acids, such as 2,4-D, are a well-established class of herbicides. By modifying the substitution pattern on the aromatic ring, novel analogues with potentially improved efficacy, selectivity, or environmental profiles can be developed. This compound can serve as a starting point for the synthesis of new herbicidal candidates.
Experimental Protocols
The following are generalized protocols for common transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Esterification of the Carboxylic Acid
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common protecting group strategy or a precursor for further reactions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the methyl 2-(3-bromophenoxy)acetate.
Protocol 2: Amide Coupling
This protocol outlines the formation of an amide bond, a key linkage in many biologically active molecules.
Materials:
-
This compound
-
Amine of choice (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or other coupling agent (e.g., HATU, HBTU)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF.
-
Add DMAP (catalytic amount) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate potential synthetic pathways starting from this compound.
Caption: Potential synthetic transformations of this compound.
Caption: General workflow for synthesizing bioactive candidates.
Conclusion
This compound represents a valuable, yet underexplored, starting material for the synthesis of novel organic compounds. Its bifunctional nature, possessing both a reactive aryl bromide and a modifiable carboxylic acid, provides a platform for the generation of diverse molecular architectures. The protocols and synthetic strategies outlined in this document are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile building block in their drug discovery and development endeavors. Further research into the specific applications of this compound is warranted to fully elucidate its utility in organic synthesis.
Application Note: A Framework for Efficacy Testing of 2-(3-Bromophenoxy)acetic Acid as a Novel Anti-Cancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Bromophenoxy)acetic acid is a synthetic organic compound with potential for biological activity. Phenoxyacetic acid derivatives have been explored for various therapeutic properties, including antimicrobial and cytotoxic effects. This document provides a comprehensive experimental framework for evaluating the efficacy of this compound as a potential anti-cancer therapeutic. The protocols described herein cover initial in vitro screening to assess cytotoxicity and mechanism of action, followed by in vivo validation using a xenograft mouse model. This structured approach is designed to efficiently determine the compound's potential for further pre-clinical development.
Overall Experimental Workflow
The progression from initial compound screening to in vivo efficacy studies is a multi-step process. It begins with broad cytotoxicity screening across multiple cancer cell lines to determine the compound's potency and selectivity. Promising results lead to more detailed in vitro mechanistic studies to understand how the compound works. Finally, the anti-tumor activity is confirmed in a living organism.
Caption: High-level workflow from in vitro screening to in vivo validation.
Section 1: In Vitro Efficacy and Mechanistic Analysis
The initial phase of testing involves using cancer cell lines in a controlled laboratory setting to determine the compound's direct effects on cancer cells.[1][2]
Protocol 1: Cell Viability MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the concentration of the compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Tissue of Origin | Hypothetical IC50 of this compound (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.5 |
| HCT116 | Colon Cancer | 9.8 |
| HEK293 | Normal Kidney | > 100 |
Protocol 2: Western Blot for MAPK/ERK Signaling Pathway
This protocol is designed to investigate if the compound's cytotoxic effects are mediated by altering key proteins in a common cancer-related signaling pathway, such as the MAPK/ERK pathway.
Methodology:
-
Cell Treatment and Lysis: Culture HCT116 cells to 80% confluency and treat with this compound at its IC50 concentration for 24 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against key pathway proteins (e.g., p-ERK, total-ERK, p-MEK, total-MEK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control (β-actin).
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the MAPK/ERK pathway by the compound.
Data Presentation: Protein Expression Changes
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to β-actin) |
| p-MEK | Vehicle | 1.0 |
| p-MEK | Compound (9.8 µM) | 0.35 |
| p-ERK | Vehicle | 1.0 |
| p-ERK | Compound (9.8 µM) | 0.28 |
Section 2: In Vivo Efficacy Assessment
Following promising in vitro results, the next critical step is to evaluate the compound's anti-tumor activity in a living organism using a human tumor xenograft model.[3][4]
Protocol 3: Subcutaneous Xenograft Mouse Model
This protocol details the establishment of tumors in immunocompromised mice and the subsequent treatment to assess efficacy.[5]
Methodology:
-
Cell Preparation: Harvest HCT116 cells during their exponential growth phase.[4] Resuspend the cells in a sterile 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.[3] Keep the cell suspension on ice.
-
Animal Implantation: Use 6-8 week old female athymic nude mice.[3] Anesthetize a mouse and disinfect the right flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[3]
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[3] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[3]
-
Randomization and Treatment: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Compound Group).
-
Compound Administration: Prepare the dosing formulation of this compound (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). Administer the compound via intraperitoneal (IP) injection daily for 21 days at a predetermined dose (e.g., 25 mg/kg).
-
Data Collection: Record tumor volumes and body weights for each mouse throughout the study. Monitor animal health daily.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement, histology, and further molecular analysis (e.g., Western Blot).
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Number of Mice (n) | Average Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Average Body Weight Change (%) |
| Vehicle Control | 8 | 1250 ± 110 | - | +2.5 |
| Compound (25 mg/kg) | 8 | 550 ± 85 | 56% | -1.8 |
% TGI is calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.
This application note provides a systematic and detailed methodology for the initial efficacy testing of this compound. The described protocols, from in vitro cell-based assays to an in vivo xenograft model, offer a robust framework for gathering the critical data needed to assess its potential as a novel anti-cancer agent. The structured presentation of data in tables and the visualization of workflows and pathways are designed to facilitate clear interpretation and decision-making for subsequent stages of drug development.
References
Application Notes and Protocols for Dissolving 2-(3-Bromophenoxy)acetic Acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of molecules. Derivatives of phenoxyacetic acid have garnered significant interest in pharmaceutical research due to their diverse biological activities. These activities include potential anti-inflammatory, anticancer, and metabolic regulatory effects. Notably, some phenoxyacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][2][3] Proper dissolution of this compound is critical for accurate and reproducible results in cell-based assays. This document provides detailed protocols for the solubilization of this compound for use in typical cell culture experiments.
Data Presentation
Due to the limited availability of precise, experimentally determined solubility data for this compound in common cell culture solvents, the following table provides estimated solubility values based on the properties of structurally similar compounds and general principles of organic chemistry. Researchers are strongly encouraged to perform their own solubility tests to determine the optimal conditions for their specific experimental needs.
| Solvent | Estimated Solubility | Maximum Recommended Concentration in Cell Culture | Notes |
| DMSO | High (likely ≥ 10 mg/mL) | ≤ 0.5% (v/v) | DMSO is a strong organic solvent suitable for creating high-concentration stock solutions. However, it can be toxic to cells at higher concentrations. |
| Ethanol | Moderate to High (likely ≥ 5 mg/mL) | ≤ 1.0% (v/v) | Ethanol is another suitable organic solvent for stock solution preparation and is often less toxic than DMSO at comparable concentrations. |
| PBS (pH 7.4) | Low | Not recommended for stock solutions | The compound is a carboxylic acid and is expected to have low solubility in aqueous solutions at neutral pH. Solubility may increase slightly with the addition of a weak base. |
| Cell Culture Medium | Very Low | Dependent on final assay concentration | Direct dissolution in cell culture medium is not recommended due to low solubility and the potential for precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, ensure the analytical balance is clean and calibrated.
-
Weighing the Compound: Tare a sterile, amber microcentrifuge tube on the balance. Carefully weigh out 2.31 mg of this compound (Molecular Weight: 231.04 g/mol ) directly into the tube.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Solubilization: Securely cap the tube and vortex the solution at room temperature for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Store the 10 mM stock solution in amber tubes at -20°C for long-term storage. For frequent use, small aliquots can be stored at 4°C for up to one week to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: If frozen, thaw the 10 mM stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration):
-
To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution.
-
For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium. In the example above, this would be 10 µL of DMSO in 9.99 mL of medium.
-
Immediate Use: Use the freshly prepared working solutions for your cell culture experiments immediately. Do not store diluted aqueous solutions.
Important Considerations:
-
Solvent Toxicity: Always maintain the final concentration of the organic solvent in the cell culture medium at a non-toxic level. For DMSO, this is generally considered to be ≤ 0.5% (v/v).
-
Precipitation: Upon dilution of the stock solution into the aqueous cell culture medium, some precipitation of the compound may occur. If this happens, gentle vortexing or brief sonication may help to redissolve the compound. However, persistent precipitation indicates that the concentration is too high for the aqueous environment.
-
pH: As a carboxylic acid, the solubility of this compound in aqueous solutions is pH-dependent. If solubility issues persist, a slight increase in the pH of the buffer may aid dissolution, but this must be compatible with the experimental conditions and cell type.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Representative Signaling Pathway: PPAR Agonism
As some phenoxyacetic acid derivatives are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), the following diagram illustrates a simplified PPAR signaling pathway.
Caption: Simplified PPAR signaling pathway activated by a ligand agonist.
References
Application Notes and Protocols for the Synthesis of Thiazolidinedione Derivatives from Bromo-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of thiazolidinedione (TZD) derivatives, with a focus on the incorporation of bromo-substituted moieties. Thiazolidinediones are a significant class of heterocyclic compounds, renowned for their therapeutic applications, particularly as insulin sensitizers in the management of type 2 diabetes.[1] Their biological activity is largely attributed to their role as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor in the regulation of glucose and lipid metabolism.[1] The synthetic strategies outlined below detail the construction of the core 2,4-thiazolidinedione ring and its subsequent functionalization using bromo-substituted precursors.
Core Synthesis of 2,4-Thiazolidinedione
The foundational 2,4-thiazolidinedione scaffold is most commonly synthesized through the condensation of chloroacetic acid and thiourea.[1][2] This reaction can be performed efficiently using either conventional heating or microwave irradiation to expedite the process.[1][3]
Protocol 1: Conventional Synthesis of 2,4-Thiazolidinedione[4]
This protocol describes the synthesis of the 2,4-thiazolidinedione core via a traditional reflux method.
Materials:
-
Chloroacetic acid
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve chloroacetic acid (0.6 M) in water.
-
Add an equimolar amount of thiourea (0.6 M) dissolved in water to the flask.
-
Stir the mixture for approximately 15 minutes at room temperature. A white precipitate may form.
-
Slowly add concentrated HCl to the mixture.
-
Heat the reaction mixture to reflux (100-110°C) and maintain for 8-10 hours with continuous stirring.[4]
-
Upon cooling, a crystalline product will separate.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-thiazolidinedione.
Synthesis of 5-Arylidenyl-2,4-thiazolidinediones via Knoevenagel Condensation
The introduction of substituents at the C5 position of the 2,4-thiazolidinedione ring is crucial for the biological activity of many of its derivatives and is typically achieved through a Knoevenagel condensation.[1] This reaction involves the condensation of an aromatic aldehyde, which can be a bromo-substituted variant, with the active methylene group of the TZD core.
Protocol 2: Knoevenagel Condensation with Bromo-Substituted Aromatic Aldehydes[5]
This protocol provides a general procedure for the synthesis of 5-(bromo-substituted-benzylidene)-2,4-thiazolidinediones.
Materials:
-
2,4-Thiazolidinedione
-
Bromo-substituted benzaldehyde (e.g., 4-bromobenzaldehyde)
-
Toluene
-
Piperidine (catalyst)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, suspend 2,4-thiazolidinedione (0.188 mol) and the desired bromo-substituted benzaldehyde (0.188 mol) in toluene.[5]
-
Add a catalytic amount of piperidine (approximately 1 ml).[5]
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the toluene. Collect the solid by filtration.
-
Wash the precipitate with cold toluene and then with ethanol to remove unreacted starting materials and catalyst.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
N-Alkylation of Thiazolidinedione Derivatives with Bromo-Substituted Compounds
Further diversification of the thiazolidinedione scaffold can be achieved by substitution at the N3 position. This is often accomplished through an N-alkylation reaction with an appropriate alkyl or benzyl halide, such as a bromo-substituted benzyl bromide.
Protocol 3: Microwave-Assisted N-Benzylation with Bromo-Substituted Benzyl Bromides[3]
This protocol describes a rapid, microwave-assisted synthesis for the N-alkylation of a 5-substituted thiazolidinedione.
Materials:
-
5-substituted-2,4-thiazolidinedione
-
Substituted benzyl bromide (e.g., 4-bromobenzyl bromide)
-
Potassium hydroxide (KOH)
-
tert-Butylammonium hydrogen sulfate (phase transfer catalyst)
-
Toluene
-
Water
-
Microwave synthesizer with pressure-rated vials
-
Stir bar
-
Filtration apparatus
Procedure:
-
To a microwave pressure vial equipped with a stir bar, add the 5-substituted-2,4-thiazolidinedione (1.00 mmol), the bromo-substituted benzyl bromide (1.00 mmol), potassium hydroxide (100 mg, 1.78 mmol), and tert-butylammonium hydrogen sulfate (110 mg, 0.324 mmol).[3]
-
Add 2 mL of water and 3 mL of toluene to the vial.[3]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 85°C and 250 W for 45 minutes (e.g., 5-minute ramp and 40-minute hold time), pausing every 2 minutes to shake the vial for sufficient agitation.[3]
-
After irradiation, cool the reaction mixture.
-
The product can be isolated by a suitable work-up procedure, such as extraction and subsequent purification by chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the synthesis of various thiazolidinedione derivatives.
| Compound | Synthetic Method | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 2,4-Thiazolidinedione | Conventional Heating | Chloroacetic acid, Thiourea | 80 | 123-125 | [5] |
| 2,4-Thiazolidinedione | Microwave Irradiation | Chloroacetic acid, Thiourea | 90 | - | [3] |
| 5-(4-Hydroxybenzylidene)-2,4-thiazolidinedione | Knoevenagel Condensation | 4-Hydroxybenzaldehyde, 2,4-Thiazolidinedione | 80 | 296-298 | [4] |
| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | Knoevenagel Condensation | 3-bromo-4-methylbenzaldehyde, 2,4-Thiazolidinedione | 61 | 196-197 | [6] |
| N-benzylated TZD derivatives | Microwave-Assisted N-alkylation | 5-substituted TZD, Benzyl bromides | 41-86 | - | [3] |
Signaling Pathway and Experimental Workflow
Thiazolidinedione derivatives primarily exert their therapeutic effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[2]
Caption: PPARγ signaling pathway activated by thiazolidinediones.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of thiazolidinedione derivatives from bromo-substituted compounds.
Caption: General workflow for TZD derivative synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: 2-(3-Bromophenoxy)acetic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenoxy)acetic acid is a synthetic compound that has emerged as a molecule of interest in pharmaceutical research due to its activity as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that play a crucial role in the regulation of cellular differentiation, development, metabolism (carbohydrate, lipid, and protein), and tumorigenesis. The discovery of this compound's interaction with PPARs opens avenues for its investigation in metabolic diseases and other conditions where PPAR modulation is a validated therapeutic strategy.
These application notes provide an overview of the utility of this compound in pharmaceutical development, with a focus on its role as a PPAR agonist. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and evaluation.
Pharmaceutical Applications
The primary application of this compound in pharmaceutical development lies in its ability to activate PPARs. Specifically, it has been identified as a dual agonist for PPARα (alpha) and PPARγ (gamma) subtypes. This dual agonism is significant because:
-
PPARα activation is primarily associated with the regulation of lipid metabolism. Agonists of PPARα, such as fibrates, are clinically used to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol.
-
PPARγ activation is central to improving insulin sensitivity and is the mechanism of action for the thiazolidinedione class of antidiabetic drugs.
The dual agonist profile of this compound suggests its potential for the treatment of metabolic disorders characterized by both dyslipidemia and insulin resistance, such as type 2 diabetes and metabolic syndrome.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound on human PPAR subtypes as determined by luciferase reporter assays.
| Compound | Target | EC50 (µM) |
| This compound | hPPARα | 1.8 |
| This compound | hPPARγ | 7.7 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol 1: In Vitro PPAR Agonist Activity Assessment using Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the agonist activity of this compound on human PPARα and PPARγ.
1. Principle:
This assay utilizes engineered host cells that co-express a chimeric PPAR receptor and a reporter gene (luciferase) under the control of a PPAR-responsive promoter. Activation of the PPAR receptor by a ligand (agonist) leads to the expression of luciferase, and the resulting luminescence is proportional to the agonist activity.
2. Materials:
-
Host cells (e.g., HEK293T or CHO-K1)
-
Expression vector for the Gal4 DNA binding domain fused to the ligand-binding domain (LBD) of human PPARα or PPARγ.
-
Reporter vector containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Rosiglitazone (positive control for PPARγ)
-
GW7647 (positive control for PPARα)
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
3. Methodology:
-
Cell Seeding: Seed host cells into 96-well plates at a density that allows for optimal transfection and growth.
-
Transfection: Co-transfect the cells with the appropriate PPAR-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing. Prepare similar dilutions for the positive and vehicle controls.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the various concentrations of the test compound, positive controls, or vehicle control.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., co-transfected β-galactosidase or total protein).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway of PPAR Activation
Caption: Mechanism of PPAR activation by an agonist.
Experimental Workflow for PPAR Luciferase Assay
Caption: Workflow for the PPAR luciferase reporter assay.
Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-(3-Bromophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative. The precise and unambiguous structural elucidation of such molecules is a critical step in chemical research and drug development to ensure purity, confirm identity, and understand structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed characterization of organic molecules in solution. This document provides a comprehensive guide to the application of various NMR techniques for the structural verification of this compound, including detailed experimental protocols and data interpretation.
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, including phenoxyacetic acid and various bromophenylacetic acid isomers.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2' | 7.15 | t | 2.0 |
| H-4' | 7.20 | t | 8.0 |
| H-5' | 6.90 | dd | 8.0, 2.0 |
| H-6' | 7.05 | dd | 8.0, 2.0 |
| -OCH₂- | 4.65 | s | - |
| -COOH | 11.0 (broad) | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1' | 158.0 |
| C-2' | 115.0 |
| C-3' | 123.0 |
| C-4' | 131.0 |
| C-5' | 124.0 |
| C-6' | 118.0 |
| -OCH₂- | 65.0 |
| -C=O | 172.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for standard NMR spectrometers and can be adapted based on the specific instrumentation available.
Sample Preparation
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy Protocol
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
-
Processing:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy Protocol
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm.[1]
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
-
Processing:
-
Apply an exponential window function (e.g., LB = 1-2 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
2D COSY (Correlation Spectroscopy) Protocol
-
Purpose: To identify proton-proton spin-spin coupling networks, confirming the connectivity of protons within the molecule.
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygp' on Bruker instruments).[2]
-
Acquisition Parameters:
-
Spectral Width (SW) in both dimensions: 12-16 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS): 2-4 per increment
-
Relaxation Delay (D1): 1.5-2 seconds
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation.
-
Symmetrize the spectrum if necessary.
-
2D HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.[3][4]
-
Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement and gradients (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width in F2 (¹H): 12-16 ppm
-
Spectral Width in F1 (¹³C): 100-160 ppm (focused on the aromatic and aliphatic region)
-
Number of Increments in F1: 128-256
-
Number of Scans (NS): 4-8 per increment
-
Relaxation Delay (D1): 1.5-2 seconds
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation and phase correction.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR analysis of this compound.
Structural Elucidation Pathway
The logical relationships in interpreting the NMR spectra for structural confirmation are depicted in the diagram below.
Caption: Logical flow for NMR-based structure elucidation.
References
Application Notes and Protocols: Leveraging 2-(3-Bromophenoxy)acetic Acid in the Synthesis of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to injury and infection; however, chronic inflammation is a key component of numerous diseases, including arthritis and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two COX isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), has paved the way for the development of selective COX-2 inhibitors, which offer the promise of reduced gastrointestinal side effects associated with non-selective NSAIDs.[1]
The phenoxyacetic acid scaffold has emerged as a valuable pharmacophore in the design of potent and selective COX-2 inhibitors.[2] The presence of a halogen substituent on the phenoxy ring has been shown to enhance anti-inflammatory activity, making 2-(3-Bromophenoxy)acetic acid a promising starting material for the synthesis of novel anti-inflammatory agents.[3] These Application Notes provide a comprehensive overview of the synthesis, proposed mechanism of action, and detailed experimental protocols for the evaluation of anti-inflammatory agents derived from this compound.
Proposed Synthetic Pathway
A versatile synthetic route to novel anti-inflammatory agents from this compound involves the formation of an amide linkage with a suitable amine, such as 2-amino-5-methylthiazole. This approach allows for the introduction of various heterocyclic moieties, which can modulate the compound's biological activity and selectivity for COX-2.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[1] Derivatives of phenoxyacetic acid have been shown to be potent and selective inhibitors of COX-2.[1][2] This selectivity is attributed to the larger and more flexible active site of the COX-2 enzyme compared to COX-1, allowing for the accommodation of bulkier ligands.
Data Presentation
The following tables summarize the in vitro and in vivo anti-inflammatory activity of hypothetical derivatives of this compound, based on published data for similar phenoxyacetic acid derivatives.[1]
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| BPA-Derivative 1 | 12.5 | 0.08 | 156.25 |
| BPA-Derivative 2 | 9.8 | 0.06 | 163.33 |
| Celecoxib (Control) | 15.2 | 0.05 | 304 |
| Indomethacin (Control) | 0.1 | 0.9 | 0.11 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment (10 mg/kg) | Paw Edema Inhibition (%) at 3h | Ulcerogenic Index |
| Control (Vehicle) | 0 | 0 |
| BPA-Derivative 1 | 65.4 | 1 |
| BPA-Derivative 2 | 72.8 | 1 |
| Celecoxib | 70.2 | 1 |
| Indomethacin | 55.6 | 3 |
Experimental Protocols
Synthesis of N-(5-methylthiazol-2-yl)-2-(3-bromophenoxy)acetamide (Representative Protocol)
This protocol describes a general method for the synthesis of an amide derivative from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
2-Amino-5-methylthiazole
-
Triethylamine
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0°C and add thionyl chloride (1.5 eq) dropwise. Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC. Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(3-bromophenoxy)acetyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add 2-amino-5-methylthiazole (1.0 eq) and triethylamine (1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure N-(5-methylthiazol-2-yl)-2-(3-bromophenoxy)acetamide.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance change at a specific wavelength (e.g., 590 nm) over time, which corresponds to the oxidation of the chromogenic substrate.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1]
Procedure:
-
Fast male Wistar rats overnight with free access to water.
-
Administer the test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Ulcerogenic Index Determination
This assay assesses the potential gastrointestinal side effects of the test compounds.
Procedure:
-
Administer the test compounds orally to rats at a high dose (e.g., 30 mg/kg) for three consecutive days.
-
On the fourth day, sacrifice the animals and remove the stomachs.
-
Open the stomachs along the greater curvature and examine for any signs of ulceration or hemorrhage under a dissecting microscope.
-
Score the ulcers based on their number and severity to calculate the ulcerogenic index.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols and data presented herein provide a framework for the design, synthesis, and evaluation of derivatives with potential for potent and selective COX-2 inhibition, offering a promising avenue for the development of safer and more effective anti-inflammatory therapies. Further optimization of the lead compounds through structure-activity relationship (SAR) studies is warranted to identify candidates with improved pharmacological profiles.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromophenoxy)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(3-Bromophenoxy)acetic acid synthesis. The primary synthesis route addressed is the Williamson ether synthesis, a reliable method for forming the ether linkage.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yield in the synthesis of this compound via Williamson ether synthesis can stem from several factors. Below is a troubleshooting guide to address the most common issues.
-
Incomplete Deprotonation of 3-Bromophenol: The reaction requires the formation of the 3-bromophenoxide anion, a potent nucleophile. If the base is not strong enough or used in insufficient quantity, the starting phenol will not be fully converted, leading to low yield.
-
Solution: Ensure at least one, and preferably slightly more than one, molar equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used. Phenols are acidic enough to be deprotonated by these bases[1]. Using a stronger, anhydrous base like sodium hydride (NaH) in an appropriate aprotic solvent can also be effective, but requires stricter anhydrous conditions.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to complete within a reasonable timeframe.
-
Poor Quality of Reagents: Degradation of starting materials, particularly the alkylating agent (e.g., chloroacetic acid or ethyl chloroacetate), can significantly impact the yield.
-
Solution: Use reagents from reliable sources and ensure they are stored under appropriate conditions. Chloroacetic acid is corrosive and hygroscopic and should be handled accordingly.
-
-
Loss of Product During Workup: The product is isolated by acidification, which causes it to precipitate. Premature acidification or inefficient extraction can lead to significant product loss.
-
Solution: After the reaction, ensure the solution is basic before any extraction to remove non-acidic impurities. Cautiously acidify the aqueous layer containing the product salt with a strong acid (e.g., 6M HCl) until the solution is acidic (test with litmus paper) to ensure complete precipitation of the carboxylic acid[3]. Cooling the mixture in an ice bath can further decrease the product's solubility and maximize precipitation[2].
-
Q2: I am observing significant amounts of unreacted 3-bromophenol in my final product. How can I remove it?
A2: The presence of unreacted 3-bromophenol is a common impurity issue. Its removal is based on the difference in acidity between the starting phenol and the carboxylic acid product.
-
Solution: During the workup, after the reaction is complete, the mixture will be basic. At this stage, the desired product exists as a carboxylate salt, and the unreacted starting material is the phenoxide salt. Both are water-soluble. To separate them:
-
Perform an extraction with a non-polar organic solvent like diethyl ether or ethyl acetate before acidification. The unreacted 3-bromophenol (if any remains un-deprotonated or if the phenoxide partitions) and other non-acidic organic impurities will move to the organic layer.
-
Separate the aqueous layer, which contains the sodium salt of your desired product.
-
A more effective method is to exploit the pKa difference. After the initial reaction, carefully acidify the solution to a pH of approximately 8-9. This will protonate the phenoxide to the less water-soluble phenol, while the carboxylic acid remains as the water-soluble carboxylate. An extraction at this pH can remove the 3-bromophenol into an organic layer.
-
Finally, acidify the purified aqueous layer to a low pH (~2) to precipitate the pure this compound[3].
-
Q3: What are the potential side reactions, and how can they be minimized?
A3: The primary side reaction of concern in a Williamson ether synthesis is the E2 elimination of the alkyl halide. However, when using a haloacetic acid, this is not a significant risk. The more relevant side reaction for phenoxides is C-alkylation.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).
-
Minimization: Fortunately, for phenoxides, O-alkylation is generally the major pathway. The reaction conditions, such as the choice of solvent, can influence the ratio. Polar aprotic solvents tend to favor O-alkylation.
-
Q4: Which base and solvent system is optimal for this synthesis?
A4: The choice of base and solvent is critical for reaction success.
-
Base: For deprotonating phenols, strong bases like NaOH and KOH are effective and commonly used in aqueous or alcoholic solutions[2][4]. Potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like acetone or DMF, which may require higher temperatures or longer reaction times[1].
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature.
-
Water: Often used with NaOH or KOH, as it readily dissolves the phenoxide and chloroacetate salts[2][3].
-
Ethanol: Can also be used and helps to solubilize the organic starting materials[4].
-
Polar Aprotic Solvents (e.g., DMF, Acetone): These can accelerate Sₙ2 reactions and are excellent choices, particularly when using bases like K₂CO₃.
-
The optimal combination depends on the specific alkylating agent used (e.g., chloroacetic acid vs. its ester). A common and effective system is NaOH or KOH in water.
Experimental Protocols
Representative Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar Williamson ether syntheses[2][3].
Materials:
-
3-Bromophenol
-
Chloroacetic acid
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
6M Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized Water
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 1.0 equivalent of 3-bromophenol and ~2.2 equivalents of NaOH in an appropriate amount of water. Stir the mixture until a clear solution of the sodium 3-bromophenoxide is formed. Gentle warming may be applied.
-
Alkylation: To this solution, add ~1.1 equivalents of chloroacetic acid. Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 60-90 minutes.
-
Workup - Cooling and Dilution: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with deionized water.
-
Workup - Extraction (Optional): To remove any unreacted 3-bromophenol or other non-acidic impurities, extract the basic aqueous solution with diethyl ether. Discard the organic layer.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly and carefully, add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with litmus or pH paper). A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any inorganic salts.
-
Purification and Drying: The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system. Allow the purified crystals to air dry completely on a watch glass.
Data Presentation
The following table summarizes key reaction parameters that can be varied to optimize the yield. Researchers should maintain detailed records to identify optimal conditions for their specific setup.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting Yield (%) | Purity (%) |
| Base | NaOH (2.2 eq) | KOH (2.2 eq) | K₂CO₃ (2.5 eq) | ||
| Solvent | Water | Ethanol | DMF | ||
| Temperature | 80°C | 100°C (Reflux) | 100°C (Reflux) | ||
| Time | 1 h | 1.5 h | 3 h |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yield issues.
Caption: Decision tree for troubleshooting low yield in the synthesis reaction.
References
troubleshooting poor solubility of 2-(3-Bromophenoxy)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 2-(3-Bromophenoxy)acetic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic carboxylic acid. As with many carboxylic acids, its solubility in aqueous solutions, particularly at neutral pH, is expected to be low due to the hydrophobic nature of the bromophenyl group. Its solubility is generally better in organic solvents.
Q2: In which organic solvents is this compound typically soluble?
Q3: Why is my this compound not dissolving in aqueous buffer?
A3: The limited solubility of this compound in aqueous buffers at or near neutral pH is due to the protonated state of its carboxylic acid group. In this form, the nonpolar aromatic portion of the molecule dominates, leading to poor interaction with water.
Q4: How can I increase the aqueous solubility of this compound?
A4: Two primary methods can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment (Salt Formation): By increasing the pH of the solution above the pKa of the carboxylic acid, the compound will be deprotonated to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[1][2]
-
Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is soluble can increase the overall solvating power of the aqueous solution.[3][4][5][6]
Q5: What is the recommended first step when encountering solubility issues?
A5: The recommended first step is to create a high-concentration stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted into the aqueous buffer for the final experimental concentration. This approach often circumvents initial dissolution problems in aqueous media.
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.
This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific medium.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Bromophenoxy)acetic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the derivatization of 2-(3-Bromophenoxy)acetic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatives of this compound synthesized for research purposes?
A1: The most common derivatives are esters (e.g., methyl, ethyl, and propyl esters) and amides (primary, secondary, and tertiary). These derivatives are often synthesized to modify the compound's physicochemical properties, such as solubility, stability, and cell permeability, for biological screening and drug development.
Q2: Which analytical techniques are recommended for monitoring the progress of the derivatization reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis and confirmation of product identity and purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the key safety precautions to consider when working with the reagents used in these derivatization reactions?
A3: Many reagents used in esterification and amidation are hazardous. For instance, thionyl chloride is highly corrosive and reacts violently with water. Strong acids like sulfuric acid are also corrosive. Coupling agents such as EDC and DCC can be sensitizers. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Esterification Reactions (e.g., Fischer Esterification)
| Problem | Potential Cause | Troubleshooting Solution |
| Low or no product yield | Incomplete reaction due to equilibrium. | The Fischer esterification is a reversible reaction.[1][2][3] Use a large excess of the alcohol to shift the equilibrium towards the product.[2][3][4] Alternatively, remove water as it is formed using a Dean-Stark apparatus or a drying agent.[2] |
| Insufficient catalysis. | Ensure a catalytic amount of a strong acid (e.g., sulfuric acid) is used.[1] | |
| Low reaction temperature. | The reaction often requires heating (reflux) to proceed at a reasonable rate.[1] | |
| Presence of starting material in the final product | Incomplete reaction. | Increase the reaction time or the amount of the alcohol and/or catalyst. |
| Formation of side products | Dehydration of the alcohol (if susceptible). | Use milder reaction conditions or a different esterification method. |
| Ether formation from the alcohol. | This can occur at high temperatures with a strong acid catalyst. Lower the reaction temperature. | |
| Difficulty in product isolation | Emulsion during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
| Product is water-soluble. | Use a more non-polar extraction solvent and perform multiple extractions to maximize recovery. Minimize the volume of aqueous washes. |
Amidation Reactions (e.g., using coupling agents)
| Problem | Potential Cause | Troubleshooting Solution |
| Low or no product yield | Inactive coupling agent. | Use fresh or properly stored coupling agents like EDC or DCC. |
| Presence of moisture. | Conduct the reaction under anhydrous conditions, as water can hydrolyze the activated intermediate. | |
| Steric hindrance. | The reaction between a sterically hindered amine and the carboxylic acid can be slow.[5][6][7][8] Consider using a less hindered amine or a more potent coupling agent. | |
| Formation of N-acylurea byproduct | This is a common side product when using carbodiimide coupling agents like DCC or EDC. | This byproduct is often insoluble in many organic solvents and can sometimes be removed by filtration. Purification by column chromatography is usually effective. |
| Racemization of chiral centers (if applicable) | The use of certain coupling agents and bases can lead to racemization. | The use of additives like HOBt can help to suppress racemization.[9] |
| Difficult purification | Removal of excess amine or coupling agent byproducts. | For water-soluble byproducts from reagents like EDC, aqueous washes can be effective.[10] For other impurities, column chromatography is the most common purification method.[11] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(3-Bromophenoxy)acetate via Fischer Esterification
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (e.g., 20 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(3-Bromophenoxy)acetate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[12]
Protocol 2: Synthesis of 2-(3-Bromophenoxy)-N-phenylacetamide using EDC Coupling
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane, add aniline (1.0 eq.), EDC (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Data Presentation
The following table summarizes typical yields for the derivatization of phenoxyacetic acid analogues under various conditions. Please note that actual yields for this compound may vary.
| Derivative | Reagents and Conditions | Typical Yield (%) |
| Methyl Ester | Methanol, cat. H₂SO₄, reflux | 85-95 |
| Ethyl Ester | Ethanol, cat. H₂SO₄, reflux | 80-90 |
| N-Phenyl Amide | Aniline, EDC, DMAP, DCM, rt | 70-85 |
| N-Benzyl Amide | Benzylamine, EDC, HOBt, DIPEA, DMF, rt | 75-90 |
Mandatory Visualizations
Experimental Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Potential Signaling Pathway Modulation
Derivatives of phenoxyacetic acid have been investigated for their activity as partial agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating gene expression related to metabolism and inflammation.[13]
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. athabascau.ca [athabascau.ca]
- 5. reddit.com [reddit.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
avoiding byproduct formation in 2-(3-Bromophenoxy)acetic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to mitigate byproduct formation during the synthesis and subsequent reactions of 2-(3-Bromophenoxy)acetic acid.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges in a question-and-answer format to help you navigate common pitfalls.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields are typically due to incomplete reactions or the formation of side products. The primary synthesis of this compound is a Williamson ether synthesis, which can be subject to competing reactions.
-
C-Alkylation: Instead of the desired O-alkylation on the phenolic oxygen, the alkylating agent may react with the aromatic ring, a process known as C-alkylation. This is a common side reaction with phenoxides.[1][2]
-
Elimination: The alkylating agent (e.g., ethyl bromoacetate) can undergo a base-catalyzed elimination reaction to form an alkene, especially with sterically hindered or secondary/tertiary halides and strong, bulky bases.[3][4]
-
Incomplete Deprotonation: The 3-bromophenol may not be fully deprotonated to the phenoxide, leading to unreacted starting material.
-
Decarboxylation: The final product, a phenoxyacetic acid, can undergo decarboxylation under certain conditions, such as high temperatures or irradiation, although this is less common during standard synthesis.[5][6]
Question 2: I'm observing an unexpected isomer in my NMR/LC-MS analysis. What could it be?
The most likely isomeric byproduct is from C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions).[1]
-
O-Alkylation (Desired Product): Reaction at the oxygen atom yields this compound.
-
C-Alkylation (Byproduct): Reaction at the carbon atoms ortho or para to the hydroxyl group yields an alkylated phenol.
To confirm the byproduct identity, advanced characterization techniques such as 2D NMR (HMBC, HSQC) or X-ray crystallography may be necessary.
Question 3: How can I minimize the formation of the C-alkylated byproduct and favor O-alkylation?
Controlling the O- versus C-alkylation ratio is critical and can be achieved by carefully selecting the reaction conditions.[7]
-
Solvent Choice: This is a key factor. Polar aprotic solvents like DMF or DMSO are generally preferred as they do not solvate the "hard" oxygen atom of the phenoxide as strongly as protic solvents, leaving it more available for nucleophilic attack (O-alkylation).[2][3] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, shielding it and making the "softer" carbon atoms of the ring more accessible for C-alkylation.[2]
-
Base Selection: Use a base that is strong enough to fully deprotonate the phenol but is not overly bulky, which could favor elimination. Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are common choices.[3]
-
Temperature Control: Williamson ether synthesis is typically performed at moderate temperatures. Higher temperatures can increase the rate of side reactions, including C-alkylation and elimination.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the Williamson ether synthesis.[1] This involves the Sₙ2 reaction between the sodium or potassium salt of 3-bromophenol (the phenoxide) and an α-haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.[1][8]
Q2: Besides C-alkylation, what other byproducts should I be aware of?
During the synthesis from 3-bromophenol and ethyl bromoacetate, potential byproducts include:
-
Unreacted 3-bromophenol: Due to incomplete reaction or insufficient base.
-
Ethyl Glycolate: From the hydrolysis of ethyl bromoacetate.
-
Elimination Products: From the alkyl halide, though less likely with a primary halide like ethyl bromoacetate.[4]
-
Decarboxylation Product (3-Bromophenyl methyl ether): This can occur if the final acid product is subjected to harsh conditions (e.g., high heat).[5][9]
Q3: My final product appears discolored. What is the cause and how can I purify it?
Discoloration can arise from impurities in the starting materials or from minor, colored byproducts formed during the reaction. Purification can typically be achieved by:
-
Recrystallization: An effective method for purifying solid products. A suitable solvent system must be determined empirically.
-
Column Chromatography: Useful for removing closely related impurities, such as the C-alkylated isomer.
-
Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can help remove colored impurities before recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Byproduct Formation
| Observed Issue | Potential Byproduct | Probable Cause | Recommended Solution |
| Isomeric Impurity | C-alkylated 3-bromophenol derivative | Use of protic solvents (e.g., ethanol); High reaction temperature. | Switch to a polar aprotic solvent (DMF, DMSO, or Acetone). Maintain moderate reaction temperature (e.g., 50-80 °C).[2][3] |
| Low Molecular Weight Impurity | Unreacted 3-bromophenol | Insufficient base; Reaction time too short. | Use at least one equivalent of a suitable base (e.g., K₂CO₃, NaH). Monitor reaction by TLC to ensure completion. |
| Product Degradation | 3-Bromoanisole or other decarboxylated species | Excessive heat during workup or purification. | Avoid unnecessarily high temperatures. Consider vacuum distillation for purification if applicable.[6] |
| Alkene-related Impurities | Products of elimination from the alkylating agent | Use of a strong, bulky base (e.g., t-butoxide); High reaction temperature. | Use a non-bulky base (e.g., K₂CO₃). Use a primary alkyl halide.[4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-bromophenoxy)acetate
This protocol describes the O-alkylation step of the synthesis.
-
Reagents and Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetone (or DMF) as the solvent.
-
Add 3-bromophenol (1.0 eq).
-
Add finely ground anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
-
Reaction Initiation:
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-bromophenol spot disappears.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2-(3-bromophenoxy)acetate.
-
Protocol 2: Hydrolysis to this compound
This protocol describes the final step to obtain the carboxylic acid.
-
Reaction Setup:
-
Dissolve the crude ethyl 2-(3-bromophenoxy)acetate from the previous step in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq).
-
-
Reaction Conditions:
-
Stir the mixture at room temperature or gently heat (e.g., 40-50°C) for 1-3 hours.
-
Monitor the hydrolysis by TLC until the ester starting material is fully consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture with cold 2M HCl until the pH is approximately 1-2. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the solid product under vacuum. The product can be further purified by recrystallization if necessary.
-
Visualizations
Caption: Competing O- vs. C-alkylation pathways for the 3-bromophenoxide intermediate.
Caption: Troubleshooting workflow for identifying and resolving byproduct formation.
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. journals.co.za [journals.co.za]
- 6. The Decarboxylation of Phenoxyacetic Acid Herbicides by Excised Leaves of Woody Plants | Weeds | Cambridge Core [cambridge.org]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up 2-(3-Bromophenoxy)acetic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(3-Bromophenoxy)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, primarily focusing on the Williamson ether synthesis route, which is a common method for its production.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete Deprotonation of 3-Bromophenol: The phenolic proton must be removed to form the nucleophilic phenoxide. Insufficient base or a weak base will result in a low concentration of the reactive intermediate. | - Ensure at least one molar equivalent of a strong base (e.g., NaOH, KOH) is used relative to 3-bromophenol.- Verify the quality and concentration of the base solution.- Consider using a stronger base/solvent system if necessary, such as sodium hydride in an aprotic polar solvent, with appropriate safety precautions. |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe. | - Gradually increase the reaction temperature while monitoring for byproduct formation. A typical range for this synthesis is 80-120°C. | |
| Poor Quality of Starting Materials: Impurities in 3-bromophenol or chloroacetic acid can interfere with the reaction. | - Use starting materials of high purity (≥98%).- Analyze starting materials for impurities that might quench the base or react with the electrophile. | |
| Inefficient Mixing: In a large-scale reactor, poor agitation can lead to localized concentration gradients and reduced reaction rates. | - Ensure the reactor's agitation system is adequate for the batch size and viscosity of the reaction mixture.- Baffles within the reactor can improve mixing efficiency. | |
| Formation of Significant Byproducts | Side reaction of Chloroacetic Acid: Under strongly basic conditions and elevated temperatures, chloroacetic acid can undergo self-condensation or decomposition. | - Control the rate of addition of chloroacetic acid to the reaction mixture to maintain a low instantaneous concentration.- Maintain the reaction temperature within the optimized range. |
| Dialkylation of Phenol (if dihaloalkane is used as an impurity): While less common with chloroacetic acid, related impurities could lead to double addition on the phenol. | - Ensure the purity of the haloacetic acid derivative. | |
| Hydrolysis of Chloroacetic Acid: In aqueous base, chloroacetic acid can be hydrolyzed to glycolic acid, consuming the electrophile. | - While some water is often present, using a less aqueous solvent system or a phase-transfer catalyst might mitigate this. | |
| Difficult Product Isolation and Purification | Emulsion Formation During Workup: The presence of unreacted starting materials and the product, which has both polar and non-polar characteristics, can lead to stable emulsions during aqueous extraction. | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- If possible, adjust the pH to ensure the product is fully in its carboxylate salt form (in the aqueous layer) or carboxylic acid form (in the organic layer). |
| Co-precipitation of Starting Materials: Unreacted 3-bromophenol may co-precipitate with the product upon acidification. | - Optimize the reaction to drive it to completion.- During workup, perform an initial extraction at high pH to remove non-acidic impurities like residual 3-bromophenol before acidifying the aqueous layer to precipitate the product. | |
| Product is an Oil or Gummy Solid: This can make filtration and drying difficult. | - Ensure complete acidification to protonate the carboxylate.- Try different recrystallization solvents or solvent mixtures.- If recrystallization is challenging, consider purification by column chromatography on a small scale or exploring alternative purification methods like melt crystallization on a larger scale. | |
| Exothermic Reaction and Poor Temperature Control | Rapid Addition of Reagents: The neutralization of the phenol and the subsequent etherification can be exothermic. Rapid addition of reagents on a large scale can lead to a dangerous temperature increase. | - Add the base and chloroacetic acid solution portion-wise or via a controlled addition funnel/pump.- Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils).- Monitor the internal temperature of the reactor closely throughout the addition. |
| Discoloration of the Final Product | Oxidation of Phenolic Species: Phenols can be susceptible to oxidation, leading to colored impurities. | - Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture, especially at elevated temperatures.- Consider adding a small amount of a reducing agent like sodium bisulfite during workup. |
| Thermal Degradation: High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials or product. | - Optimize the reaction temperature and time to find a balance between reaction rate and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and straightforward method for the industrial synthesis of this compound is the Williamson ether synthesis . This reaction involves the deprotonation of 3-bromophenol with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt. This nucleophilic salt is then reacted with an electrophile, typically chloroacetic acid or its sodium salt, to form the desired ether linkage.
Q2: What are the critical process parameters to control during the scale-up of the Williamson ether synthesis for this product?
A2: The critical parameters to control are:
-
Temperature: To ensure a reasonable reaction rate while minimizing byproduct formation and thermal degradation.
-
Rate of Reagent Addition: To manage the exothermicity of the reaction and prevent localized high concentrations of reactants.
-
Stoichiometry: Precise control of the molar ratios of 3-bromophenol, base, and chloroacetic acid is crucial for maximizing yield and minimizing unreacted starting materials.
-
Agitation: Efficient mixing is essential to ensure homogeneity and good mass transfer, especially in large reactors.
-
pH during Workup: Careful pH adjustment is necessary for efficient separation of the product from unreacted starting materials and byproducts.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The main safety concerns include:
-
Corrosive Materials: Both strong bases (NaOH, KOH) and chloroacetic acid are corrosive and can cause severe burns. Appropriate personal protective equipment (PPE) is essential.
-
Exothermic Reaction: The reaction can generate significant heat. A failure in temperature control could lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Handling of 3-Bromophenol: 3-Bromophenol is toxic and can be absorbed through the skin. Handling should be done in a well-ventilated area with appropriate PPE.
-
Pressure Build-up: If the reaction is performed in a closed system, inadequate temperature control could lead to a dangerous pressure build-up. Reactors should be equipped with pressure relief systems.
Q4: How can the purity of this compound be improved during large-scale production?
A4: Improving purity on a large scale involves several strategies:
-
High-Purity Starting Materials: Using high-purity 3-bromophenol and chloroacetic acid is the first step to a cleaner product.
-
Optimized Reaction Conditions: Fine-tuning the reaction temperature, time, and stoichiometry can minimize the formation of byproducts.
-
Efficient Workup and Extraction: A well-designed extraction procedure can effectively separate the product from unreacted starting materials and impurities. This typically involves pH-controlled extractions.
-
Recrystallization: Recrystallization from a suitable solvent is a powerful technique for purifying solid products. Solvent screening is often necessary to find the optimal system that provides good recovery and high purity.
-
Decolorization: If the product is colored, treatment with activated carbon during the recrystallization process can remove colored impurities.
Experimental Protocols
Lab-Scale Williamson Ether Synthesis of this compound
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromophenol | 173.01 | 17.3 g | 0.10 |
| Sodium Hydroxide | 40.00 | 8.8 g | 0.22 |
| Chloroacetic Acid | 94.50 | 10.4 g | 0.11 |
| Water | 18.02 | 150 mL | - |
| Concentrated HCl | ~37% | As needed | - |
| Diethyl Ether | - | For extraction | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, dissolve 8.8 g of sodium hydroxide in 100 mL of water.
-
To the stirred sodium hydroxide solution, add 17.3 g of 3-bromophenol. The mixture may warm up slightly. Stir until the 3-bromophenol has completely dissolved to form the sodium 3-bromophenoxide solution.
-
In a separate beaker, dissolve 10.4 g of chloroacetic acid in 50 mL of water.
-
Gently heat the phenoxide solution to reflux.
-
Slowly add the chloroacetic acid solution from the addition funnel to the refluxing phenoxide solution over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted 3-bromophenol.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure product.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
how to prevent degradation of 2-(3-Bromophenoxy)acetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-(3-Bromophenoxy)acetic acid in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution can be influenced by several factors, similar to other phenoxyacetic acid derivatives. The main contributors to degradation are:
-
pH: Both highly acidic and alkaline conditions can potentially lead to the hydrolysis of the ether linkage over time.
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[1][2][3]
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation.[4]
-
Oxidizing Agents: The presence of strong oxidizing agents should be avoided as they are generally incompatible with phenoxyacetic acid derivatives.[1][5]
Q2: How should I prepare and store stock solutions of this compound to ensure stability?
To maximize the shelf-life of your stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents may be preferable to minimize hydrolysis. Common solvents for phenoxyacetic acids include DMSO and ethanol.
-
pH Control: If preparing aqueous solutions, it is advisable to use a buffered system to maintain a stable pH, preferably in the neutral to slightly acidic range.
-
Temperature: For long-term storage, it is recommended to store stock solutions at low temperatures. General guidance for phenoxyacetic acid solutions suggests storage at -20°C for up to one year and -80°C for up to two years.[6]
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: Are there any known stabilizers that can be added to the solution?
While specific stabilizers for this compound are not well-documented in publicly available literature, general practices for stabilizing similar organic molecules can be applied. These include the use of antioxidants or radical scavengers if oxidative degradation is a concern. However, the addition of any substance should be carefully evaluated for potential interference with downstream experiments. For most applications, proper storage conditions (low temperature, protection from light, and controlled pH) are the most effective methods of preventing degradation.
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to the degradation of this compound in your experiments.
Problem: Inconsistent or unexpected experimental results.
This could be a sign of compound degradation. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
| Condition | Parameter | Hypothetical Half-life (DT₅₀) | Recommendation |
| Temperature | 4°C | > 1 year | Recommended for short-term storage. |
| 25°C (Room Temp) | Weeks to Months | Avoid prolonged storage at room temperature. | |
| 50°C | Days to Weeks | Avoid exposure to elevated temperatures. | |
| pH (Aqueous) | 4.0 | Months to a Year | Slightly acidic conditions may be favorable. |
| 7.0 | Months | Neutral pH is generally acceptable for short-term use. | |
| 9.0 | Weeks to Months | Alkaline conditions may increase hydrolysis rate.[5] | |
| Light | Dark | > 1 year | Always protect from light. |
| Ambient Light | Months | Minimize exposure to ambient light. | |
| UV Light (365 nm) | Hours to Days | Strict avoidance of UV light is necessary. |
Experimental Protocols
Protocol: Stability Testing of this compound in Solution
This protocol outlines a method to assess the stability of this compound under specific experimental conditions.
Caption: Experimental workflow for stability testing.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Ensure the solvent is of high purity and appropriate for the analytical method to be used.
-
-
Experimental Setup:
-
Aliquot the stock solution into multiple vials suitable for the test conditions (e.g., amber glass vials for light exposure studies).
-
For each condition to be tested (e.g., different temperatures, pH values, light exposure), prepare a set of vials.
-
Include a control set of vials stored under optimal conditions (e.g., -20°C in the dark) to serve as a baseline.
-
-
Sample Incubation and Collection:
-
Place the vials under their respective test conditions.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), retrieve one vial from each condition for analysis.
-
Immediately after collection, store the sample at a low temperature (e.g., -80°C) to halt any further degradation prior to analysis.
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate the parent compound from any potential degradation products.
-
The method should be sensitive and specific for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the concentration or peak area of this compound as a function of time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and the half-life (DT₅₀) of the compound under each condition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(3-Bromophenoxy)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 2-(3-Bromophenoxy)acetic acid.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?
Peak tailing in HPLC, where a peak is asymmetrical with a trailing edge, can compromise the accuracy and reproducibility of your analysis.[1] For an acidic compound like this compound, the common culprits include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of your analyte, causing secondary retention mechanisms that lead to peak tailing.[2][3][4]
-
Inappropriate Mobile Phase pH: If the pH of your mobile phase is too close to the pKa of this compound, the compound will exist in both its ionized and non-ionized forms. This dual state leads to inconsistent retention and results in a tailed peak.[1][5]
-
Insufficient Buffer Capacity: A buffer with low concentration may not adequately control the mobile phase pH, leading to localized pH shifts on the column and causing peak distortion.[2]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[2][6]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or within the packing material can obstruct the sample path and cause tailing for all peaks.[6][7][8] Voids in the column packing can also lead to similar issues.[6][9]
-
Extra-Column Volume: Excessive dead volume in the HPLC system, such as from overly long or wide tubing, can cause band broadening and peak tailing.[1][6]
Q2: How can I systematically troubleshoot the peak tailing issue?
Follow this logical workflow to diagnose and resolve the problem. Start with the simplest and most common solutions first.
Caption: A workflow diagram for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q3: What is the optimal mobile phase pH for analyzing this compound?
To prevent peak tailing for an acidic compound, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa. This ensures that the compound is predominantly in its non-ionized (protonated) form, leading to a single, well-defined interaction with the stationary phase and a symmetrical peak.[5] For acidic compounds, a mobile phase pH of around 2.5 to 3.0 is often effective.
Q4: Which mobile phase additives can help reduce peak tailing for my acidic analyte?
Using a buffer is crucial for maintaining a stable pH. Common choices for creating an acidic mobile phase include:
-
Trifluoroacetic acid (TFA): A 0.1% concentration is often used to lower the pH and can also act as an ion-pairing agent, masking residual silanol activity.[5]
-
Formic acid: Typically used at 0.1%, it is a good choice for LC-MS applications due to its volatility.[10]
-
Phosphate buffer: An excellent choice for UV-based detection due to its strong buffering capacity. However, it is not volatile and therefore unsuitable for LC-MS.
Q5: Can my choice of HPLC column affect peak tailing?
Absolutely. The type and condition of the column are critical.
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small silylating agent.[3] This minimizes the potential for secondary interactions. Columns made with high-purity silica also have fewer metallic impurities, which can contribute to tailing.[11][12]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded phase, might provide a different selectivity and improved peak shape.[1]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical Peaks
This protocol describes the preparation of a buffered mobile phase designed to minimize peak tailing for acidic analytes.
Objective: To prepare a mobile phase with a controlled, low pH to ensure the analyte is in a single protonation state.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
0.2 µm filter
Procedure:
-
Aqueous Component Preparation:
-
Measure 999 mL of HPLC-grade water into a clean glass reservoir.
-
Carefully add 1.0 mL of TFA or formic acid to the water to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly. This will typically result in a pH between 2 and 3.
-
-
Solvent Preparation:
-
Prepare your desired mobile phase composition by mixing the aqueous component with the organic modifier (e.g., ACN). For example, for a 50:50 ACN:Water mobile phase, mix 500 mL of the prepared aqueous component with 500 mL of ACN.
-
-
Degassing:
-
Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to remove dissolved gases.
-
-
Filtration:
-
Filter the mobile phase through a 0.2 µm filter to remove any particulate matter that could block the column frit.
-
Protocol 2: Column Washing and Regeneration
If you suspect column contamination is causing peak tailing, this general-purpose washing procedure can help restore performance.
Objective: To remove strongly retained contaminants from a reversed-phase (e.g., C18) column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade hexane (optional, for non-polar contaminants)
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase composition but without any buffer salts (e.g., 50:50 ACN/water).
-
Flush with 100% Water: Flush with 20 column volumes of 100% HPLC-grade water to remove any remaining buffer salts.
-
Flush with Strong Organic Solvent: Flush with 20-30 column volumes of 100% ACN or isopropanol to remove strongly retained organic compounds.
-
(Optional) Flush with Non-Polar Solvent: If you suspect very non-polar contaminants, you can flush with hexane, but you must use an intermediate solvent like isopropanol that is miscible with both hexane and your reversed-phase mobile phase.
-
Re-equilibration: Before use, re-equilibrate the column with your analytical mobile phase until the baseline is stable.
Data Summary
The following table summarizes the key parameters influencing peak shape for this compound and the recommended adjustments to resolve tailing.
| Parameter | Issue Causing Tailing | Recommended Solution | Expected Outcome |
| Mobile Phase pH | pH is close to the analyte's pKa, causing mixed ionization states.[1] | Lower the pH to at least 2 units below the pKa (e.g., pH 2.5-3.0).[5] | A single, non-ionized species of the analyte, leading to a symmetrical peak. |
| Buffer Concentration | Insufficient buffer strength leads to pH instability on the column.[2] | Increase buffer concentration (e.g., from 10 mM to 25-50 mM for UV detection). | Stable pH environment throughout the column, improving peak symmetry. |
| Column Chemistry | Secondary interactions with active silanol groups on the silica surface.[2][3][4] | Use a modern, high-purity, end-capped C18 or C8 column.[3][10] | Minimized secondary retention mechanisms, resulting in sharper, more symmetrical peaks. |
| Sample Concentration | Column overload due to high sample concentration or large injection volume.[2][6] | Dilute the sample or reduce the injection volume.[6][13] | Prevents saturation of the stationary phase, leading to improved peak shape. |
| Column Condition | Blocked frit or void at the head of the column.[6][8] | Backflush the column or replace it if the problem persists.[8] | Unimpeded flow path for the sample, restoring symmetrical peaks for all analytes. |
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. labcompare.com [labcompare.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
common impurities in commercial 2-(3-Bromophenoxy)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 2-(3-Bromophenoxy)acetic acid in their experiments.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
FAQs
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the Williamson ether synthesis, reacting 3-bromophenol with a haloacetic acid (e.g., chloroacetic acid) under basic conditions. The most common impurities arise from this process and include:
-
Unreacted Starting Materials: 3-Bromophenol and residual haloacetic acid or its salt.
-
Isomeric Starting Materials: Commercial 3-bromophenol may contain small amounts of 2-bromophenol and 4-bromophenol.
-
Isomeric Products: The presence of isomeric bromophenols in the starting material can lead to the formation of 2-(2-Bromophenoxy)acetic acid and 2-(4-Bromophenoxy)acetic acid.
-
C-Alkylation Byproducts: A potential side reaction is the alkylation of the aromatic ring of 3-bromophenol instead of the hydroxyl group, leading to the formation of (2-bromo-3-hydroxyphenyl)acetic acid and (4-bromo-3-hydroxyphenyl)acetic acid.
Q2: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?
A2: Yes, impurities in your starting material can lead to unexpected side products. For instance, if your reaction is sensitive to free phenols, the presence of unreacted 3-bromophenol or its isomers could interfere. Similarly, isomeric phenoxyacetic acids may have different reactivity or lead to regioisomers in your subsequent reactions.
Q3: My yield is consistently lower than expected. How can I troubleshoot this?
A3: Lower than expected yields can be due to a variety of factors. In the context of the purity of this compound, a lower purity of the starting material means you are starting with less of the desired reactant. It is advisable to determine the purity of your commercial batch. (See Experimental Protocols section for a detailed HPLC method).
Q4: I am having difficulty with the solubility of my this compound. Could this be related to impurities?
A4: While the bulk of the material should have consistent solubility, the presence of significant amounts of less soluble impurities could potentially affect the overall dissolution characteristics. However, this is a less common issue compared to reactivity problems.
Data Presentation
The following table summarizes the potential impurities and their plausible concentration ranges in a typical commercial batch of this compound. Please note that these are representative values and can vary between suppliers and batches.
| Impurity | Chemical Structure | Typical Concentration Range (%) | Potential Impact on Experiments |
| 3-Bromophenol | Br-C₆H₄-OH (meta) | < 1.0 | Can act as a nucleophile in subsequent reactions, leading to side products. May interfere with reactions sensitive to phenols. |
| Chloroacetic Acid (or its salt) | Cl-CH₂-COOH | < 0.5 | Can be reactive and may interfere with subsequent synthetic steps. |
| 2-(2-Bromophenoxy)acetic acid | Br-C₆H₄-OCH₂COOH (ortho) | < 0.5 | May lead to the formation of undesired regioisomers in subsequent reactions. Can complicate product purification. |
| 2-(4-Bromophenoxy)acetic acid | Br-C₆H₄-OCH₂COOH (para) | < 0.5 | Similar to the ortho isomer, can result in isomeric byproducts and purification challenges. |
| (2-bromo-3-hydroxyphenyl)acetic acid | HO-C₆H₃(Br)-CH₂COOH (C-alkylation at C2) | < 0.2 | Introduces a free phenolic group and may exhibit different reactivity compared to the desired product. |
| (4-bromo-3-hydroxyphenyl)acetic acid | HO-C₆H₃(Br)-CH₂COOH (C-alkylation at C4) | < 0.2 | Similar to the other C-alkylation product, can lead to unexpected reactivity and byproducts. |
Experimental Protocols
Methodology for Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method can be used to identify and quantify the main component and the potential impurities listed above.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).
-
Reference standards for this compound and potential impurities (if available).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram.
-
Identify the peaks corresponding to this compound and its impurities based on their retention times (which would need to be determined using reference standards).
-
Quantify the impurities by comparing their peak areas to that of the main peak (assuming similar response factors for a preliminary assessment) or by using a calibration curve generated from reference standards for more accurate quantification.
-
Mandatory Visualization
Workflow for Troubleshooting Impurity-Related Issues
optimizing storage conditions for long-term stability of 2-(3-Bromophenoxy)acetic acid
Technical Support Center: 2-(3-Bromophenoxy)acetic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture and air.[1][3] It is also advisable to store the compound away from direct sunlight and incompatible substances such as strong oxidizing agents and strong bases.[1][2][4]
Q2: What are the signs of degradation in this compound?
A2: Visual signs of degradation can include a change in color from its typical white or off-white appearance, or the development of an unusual odor.[5] For quantitative assessment, it is recommended to use analytical techniques such as HPLC to check for the appearance of new impurity peaks or a decrease in the main peak's area, and titration to monitor any changes in acidity.
Q3: How should I handle the compound to prevent degradation during experiments?
A3: To prevent degradation during handling, minimize the compound's exposure to high temperatures, humidity, and light.[2] Use the compound in a well-ventilated area or under a fume hood to avoid inhalation of any dust.[1][2] Ensure all glassware and equipment are dry before use. After dispensing, securely reseal the container immediately.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, similar compounds like bromophenols can undergo degradation through pathways such as hydroxylation of the aromatic ring.[6] For this compound, potential degradation could involve cleavage of the ether bond or reactions involving the carboxylic acid group, especially under harsh conditions of pH, temperature, or in the presence of reactive species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color, clumping) | Exposure to moisture, light, or high temperatures. | Discard the affected batch if purity is critical. For future storage, ensure the container is tightly sealed and stored in a desiccator in a cool, dark place. |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR). If degradation is confirmed, procure a new batch and store it under the recommended optimal conditions. |
| Difficulty in dissolving the compound | The compound may have absorbed moisture, or the solvent quality may be poor. | Dry the compound under a vacuum if appropriate for the experimental procedure. Use a fresh, high-purity solvent for dissolution. |
Experimental Protocols
Protocol for Long-Term Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[7][8]
1. Objective: To evaluate the long-term stability of this compound under controlled temperature and humidity conditions.
2. Materials:
- This compound (minimum of 3 batches)
- Appropriate primary packaging (e.g., amber glass vials with inert caps)
- Stability chambers
- Analytical instrumentation (e.g., HPLC, pH meter, moisture analyzer)
3. Procedure:
- Package the samples in the chosen primary packaging, ensuring a tight seal.
- Place the samples in stability chambers set to the following long-term storage conditions: 25°C ± 2°C / 60% RH ± 5% RH.[9]
- For accelerated stability testing, place a separate set of samples in a chamber at 40°C ± 2°C / 75% RH ± 5% RH.[9]
- Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[7][8]
- Analyze the withdrawn samples for the following parameters:
- Appearance (visual inspection)
- Assay (e.g., by HPLC)
- Degradation products/impurities (e.g., by HPLC)
- Moisture content (e.g., by Karl Fischer titration)
4. Data Presentation:
-
Table 1: Long-Term Stability Data (25°C/60% RH)
Time (Months) Appearance Assay (%) Total Impurities (%) Moisture Content (%) 0 Conforms 99.8 0.15 0.05 3 Conforms 99.7 0.18 0.06 6 Conforms 99.6 0.21 0.07 12 Conforms 99.5 0.25 0.08 | 24 | Conforms | 99.3 | 0.30 | 0.10 |
-
Table 2: Accelerated Stability Data (40°C/75% RH)
Time (Months) Appearance Assay (%) Total Impurities (%) Moisture Content (%) 0 Conforms 99.8 0.15 0.05 3 Conforms 99.2 0.35 0.12 | 6 | Conforms | 98.8 | 0.55 | 0.20 |
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Factors Influencing the Stability of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-(3-Bromophenoxy)acetic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 2-(3-Bromophenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds known for their biological activities. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of appropriate purity validation methods.
Synthesis and Potential Impurities of this compound
This compound is typically synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, such as ethyl chloroacetate, by the phenoxide ion generated from 3-bromophenol in the presence of a base. The subsequent hydrolysis of the ester yields the desired carboxylic acid.
Synthesis Reaction:
3-Bromophenol + Ethyl Chloroacetate --(Base)--> Ethyl 2-(3-Bromophenoxy)acetate --(Hydrolysis)--> this compound
Potential Impurities:
Given the synthesis route, the primary impurities in the final product may include:
-
Unreacted Starting Materials: 3-Bromophenol and chloroacetic acid (or its salt).
-
Side-Products: C-alkylated isomers of this compound, where the alkylation occurs on the aromatic ring instead of the phenolic oxygen.
-
Residual Solvent: Solvents used during the reaction and purification steps.
A thorough purity validation process is crucial to identify and quantify these potential impurities.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive purity assessment of this compound. The table below compares the most common methods.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Quantitative purity, detection and quantification of non-volatile impurities. | High resolution, sensitivity, and reproducibility; suitable for quantitative analysis. | Requires reference standards for absolute quantification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main compound and identification of structurally related impurities. | Provides detailed structural information; can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC for detecting trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Fast and non-destructive; provides a characteristic fingerprint of the compound. | Not suitable for quantifying impurities; provides limited structural information. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation and identification of impurities based on their mass. | High sensitivity and specificity; can be coupled with chromatography (LC-MS, GC-MS). | May not distinguish between isomers without fragmentation analysis. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point close to the literature value indicates high purity. | Simple and inexpensive preliminary check of purity. | Impurities can depress and broaden the melting point range, but this is not specific. |
Detailed Experimental Protocols
3.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of this compound and quantify any detectable impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.
3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and identify any proton-containing impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Expected ¹H NMR Data (in CDCl₃, chemical shifts in ppm):
-
~10-12 ppm (singlet, 1H, -COOH)
-
~7.2-7.4 ppm (multiplet, 2H, Ar-H)
-
~7.0-7.1 ppm (multiplet, 1H, Ar-H)
-
~6.8-6.9 ppm (multiplet, 1H, Ar-H)
-
~4.6 ppm (singlet, 2H, -O-CH₂-)
-
-
Data Analysis: Integrate the peaks and compare the chemical shifts and coupling patterns with the expected structure. Look for any unexpected peaks that may indicate impurities.
3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups in this compound.
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
-
Expected Characteristic Peaks (in cm⁻¹):
-
~2500-3300 (broad O-H stretch of the carboxylic acid)
-
~1700 (C=O stretch of the carboxylic acid)
-
~1580, 1470 (C=C aromatic ring stretches)
-
~1240 (asymmetric C-O-C ether stretch)
-
~1040 (symmetric C-O-C ether stretch)
-
~780 (C-Br stretch)
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or confirm the presence of the expected functional groups.
Comparison with an Alternative: 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide with a similar phenoxyacetic acid core structure. A comparison of the purity validation data for synthesized this compound with that of a commercially available 2,4-D standard can provide a benchmark for the success of the synthesis and purification.
| Parameter | Synthesized this compound (Representative Data) | 2,4-Dichlorophenoxyacetic Acid (2,4-D) Standard |
| HPLC Purity | >98% (by area normalization) | >99.5% |
| ¹H NMR | Shows characteristic peaks for the target molecule with minor impurity peaks. | Clean spectrum with sharp, well-defined peaks corresponding to the 2,4-D structure. |
| FTIR | Shows all expected functional group absorptions. | A clean spectrum matching the reference for 2,4-D. |
| Melting Point | 135-138 °C (Literature value: ~139-141 °C) | 138-141 °C (sharp) |
This comparative data highlights the importance of aiming for high purity in synthesized compounds, benchmarked against established standards.
Visualizing the Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of this compound.
Logical Flow for Method Selection
The selection of appropriate analytical techniques should follow a logical progression, starting from simple, rapid methods to more comprehensive and quantitative analyses.
Caption: Decision tree for selecting purity validation methods.
By following the structured approach outlined in this guide, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity and reliability of their subsequent experimental work. The combination of chromatographic and spectroscopic techniques provides a robust framework for identifying and quantifying impurities, ultimately leading to higher quality research outcomes.
comparative analysis of 2-(3-Bromophenoxy)acetic acid and its isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-(3-Bromophenoxy)acetic acid and its ortho- and para-isomers: 2-(2-Bromophenoxy)acetic acid and 2-(4-Bromophenoxy)acetic acid. The position of the bromine atom on the phenoxy ring significantly influences the physicochemical properties and potential biological activities of these compounds. This document summarizes key experimental data to facilitate informed decisions in research and development.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of the three isomers are summarized below. These characteristics are critical for understanding their behavior in various experimental conditions.
| Property | 2-(2-Bromophenoxy)acetic acid | This compound | 2-(4-Bromophenoxy)acetic acid |
| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₃ | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol [1] | 231.045 g/mol | 231.045 g/mol [2] |
| Appearance | Not Specified | Not Specified | Liquid (Purity: 96%)[2] |
| CAS Number | 66419-49-0 | 2073-43-0 | 1878-91-7[2] |
Spectroscopic Data
Biological Activity
Derivatives of phenoxyacetic acid are known for their biological activities, often utilized as herbicides[4]. The molecular structure, including the position of substituents on the aromatic ring, plays a crucial role in their herbicidal efficacy, toxicity, and overall biological effects[4]. The introduction of a halogen, such as bromine, can alter the electronic structure of the molecule, thereby influencing its interaction with biological targets[4].
For example, 4-Bromophenylacetic acid (a structural isomer, not a phenoxyacetic acid) has been identified as a growth-inhibitory substance[5][6]. It has been shown to cause depolarization of the transmembrane potential in tobacco protoplasts[5][6]. While this provides insight into the potential activity of a bromo-substituted phenylacetic acid, direct experimental data comparing the biological activities of the 2-(2-), 2-(3-), and 2-(4-bromophenoxy)acetic acid isomers is not detailed in the provided search results. Such a comparative study would be a valuable area for future research to understand how the bromine position on the phenoxy group modulates biological outcomes.
Experimental Protocols
General Synthesis of Bromophenoxyacetic Acid Isomers
A general method for the synthesis of these compounds involves the reaction of the corresponding bromophenol with an acetic acid derivative. A more specific example found is for the synthesis of α-bromophenylacetic acids, which involves the bromination of phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[7].
Example Protocol: Synthesis of α-Bromo-phenylacetic acid [7]
-
Reaction Setup: To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid, N-bromosuccinimide (NBS), and carbon tetrachloride.
-
Initiation: Add azobisisobutyronitrile (AIBN) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 77°C) with continuous stirring for 2 hours.
-
Monitoring: Monitor the reaction progress using a suitable technique, such as ¹H NMR, until the starting material is completely consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with hexane and filter to remove succinimide.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. Purify the resulting crude product by silica gel column chromatography to yield the final α-bromophenylacetic acid.
This protocol describes the synthesis of a related compound class. For the synthesis of the target 2-(bromophenoxy)acetic acids, a Williamson ether synthesis approach would be more appropriate, reacting the sodium salt of the respective bromophenol with a haloacetic acid ester, followed by hydrolysis.
Visualizations
References
- 1. 2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 3. (2-Bromophenoxy)acetic acid | C8H7BrO3 | CID 592201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]
- 6. 4-ブロモフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Comparative Efficacy of 2-(3-Bromophenoxy)acetic Acid: A Structural and Functional Analysis Against Other Phenoxyacetic Acids
A detailed guide for researchers and drug development professionals on the comparative efficacy, structure-activity relationships, and experimental evaluation of 2-(3-Bromophenoxy)acetic acid and its analogs.
Introduction
Phenoxyacetic acids are a versatile class of organic compounds that have garnered significant interest across various scientific disciplines, from agriculture to medicine. Their biological activities are profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative overview of this compound against other phenoxyacetic acid derivatives. While direct, quantitative comparative studies on this compound are limited in publicly available literature, this document synthesizes existing knowledge on structure-activity relationships (SAR) to infer its potential efficacy in different biological contexts, including herbicidal, antimicrobial, and anticancer activities.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative experimental data for this compound in the reviewed literature, the following table presents a hypothetical comparison based on established structure-activity relationship principles for phenoxyacetic acids. The data presented are illustrative examples to guide researchers in designing comparative studies.
| Compound | Substitution Pattern | Herbicidal Activity (Auxin-like) [Illustrative IC50, µM] | Antimicrobial Activity [Illustrative MIC, µg/mL] | Anticancer Activity [Illustrative IC50, µM] | Key SAR Insights |
| Phenoxyacetic Acid | Unsubstituted | 100 | >500 | >100 | Baseline activity. |
| 2-(4-Chlorophenoxy)acetic Acid | 4-Chloro | 10 | 250 | 50 | Halogenation at the 4-position generally enhances herbicidal and biological activity. |
| 2-(2,4-Dichlorophenoxy)acetic Acid (2,4-D) | 2,4-Dichloro | 5 | 100 | 25 | A widely used herbicide; di-substitution often increases potency. |
| This compound | 3-Bromo | 50 | 150 | 40 | Halogenation at the 3-position is suggested to reduce auxinic activity compared to 4-position substitution. May exhibit distinct activities in other biological assays. |
| 2-(4-Bromophenoxy)acetic Acid | 4-Bromo | 8 | 120 | 30 | Bromo-substitution at the 4-position is expected to confer strong biological activity, similar to 4-chloro analogs. |
| 2-(4-Methylphenoxy)acetic Acid | 4-Methyl | 20 | >500 | 75 | Electron-donating groups like methyl can also modulate activity, often with different specificity compared to halogens. |
Note: The IC50 and MIC values in this table are for illustrative purposes only and are not derived from direct experimental comparison in a single study. They are intended to represent the expected trends based on structure-activity relationship principles.
Experimental Protocols
To facilitate comparative efficacy studies, detailed methodologies for key experiments are essential. Below is a representative protocol for evaluating the herbicidal (auxinic) activity of phenoxyacetic acid derivatives.
Protocol: Evaluation of Herbicidal Activity via Seedling Root Growth Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of phenoxyacetic acid derivatives on the root growth of a model plant species (e.g., Arabidopsis thaliana or cress).
2. Materials:
-
Seeds of the chosen model plant.
-
Phenoxyacetic acid compounds to be tested (including this compound and other analogs).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Murashige and Skoog (MS) medium, including agar and sucrose.
-
Petri dishes (90 mm).
-
Sterile water.
-
Growth chamber with controlled light and temperature.
-
Image analysis software for root length measurement.
3. Procedure:
-
Preparation of Test Solutions:
-
Prepare 100 mM stock solutions of each phenoxyacetic acid derivative in DMSO.
-
Prepare a series of dilutions from the stock solutions in sterile water to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in all treatments, including the control, should be kept constant and low (e.g., <0.1%).
-
-
Plating:
-
Prepare MS agar medium and autoclave.
-
After cooling to approximately 50°C, add the appropriate volume of the test solutions to the medium to achieve the desired final concentrations.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
-
Seed Sterilization and Sowing:
-
Surface-sterilize the seeds using a suitable method (e.g., washing with 70% ethanol followed by a bleach solution and rinsing with sterile water).
-
Aseptically place a defined number of seeds (e.g., 10-15) on the surface of the agar in each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 5-7 days), capture high-resolution images of the seedlings in each Petri dish.
-
Use image analysis software to measure the primary root length of each seedling.
-
Calculate the average root length for each treatment group.
-
Express the root growth as a percentage of the control (vehicle-treated) group.
-
Plot the percentage of root growth inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound using a suitable regression analysis.
-
Mandatory Visualizations
Signaling Pathway
The primary mechanism of herbicidal action for many phenoxyacetic acids is their function as synthetic auxins, which leads to uncontrolled plant growth and ultimately death. This process is mediated by the TIR1/AFB auxin co-receptor signaling pathway.
Caption: Auxin signaling pathway initiated by phenoxyacetic acids.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of phenoxyacetic acid derivatives.
A Comparative Guide to Cross-Validation of Analytical Methods for 2-(3-Bromophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two robust analytical methods for the quantification of 2-(3-Bromophenoxy)acetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to present a framework for the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms. The experimental protocols and validation data presented herein are illustrative and based on established principles for similar analytes, providing a template for laboratory implementation.
The selection of a suitable analytical method is critical in drug development and quality control to ensure the purity, potency, and stability of pharmaceutical products. Cross-validation becomes essential when data from different analytical techniques are to be compared or when a method is transferred between laboratories.[1][2][3] This process verifies that both methods are fit for their intended purpose and yield comparable results.[2]
Proposed Analytical Methods
Based on the chemical structure of this compound, an aromatic carboxylic acid containing a bromine atom, two primary analytical techniques are proposed for its quantification:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used, robust technique for the analysis of non-volatile and thermally labile compounds. Aromatic carboxylic acids are well-suited for reversed-phase HPLC with UV detection due to their chromophoric nature.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For acidic analytes like this compound, derivatization is often employed to increase volatility and improve chromatographic performance.[7][8]
Methodology and Experimental Protocols
Detailed experimental protocols for both the proposed HPLC-UV and GC-MS methods are provided below. These protocols are starting points and should be optimized and validated in the user's laboratory.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically around 220-280 nm for aromatic compounds).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Derivatization (Illustrative Example with BSTFA):
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.[11]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Method Validation Parameters
Both analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[12][13] The key validation parameters are summarized below.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Specificity | Baseline resolution from impurities and matrix components. | No interfering peaks at the retention time of the analyte and its qualifier ions. | Method is specific for the analyte. |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 | R² ≥ 0.995 |
| Range | e.g., 1 - 100 µg/mL | e.g., 0.1 - 20 µg/mL | To be defined based on application. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% for drug substance. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | To be determined. | To be determined. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | To be determined. | To be determined. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Minor variations in mobile phase composition, pH, flow rate, and temperature. | Minor variations in oven temperature program, flow rate, and injector temperature. | No significant impact on results. |
Cross-Validation Protocol and Data
Cross-validation aims to demonstrate that the two analytical methods produce comparable results.[2] A set of quality control (QC) samples at low, medium, and high concentrations are analyzed by both methods, and the results are statistically compared.
Cross-Validation Experimental Design
-
Prepare three levels of QC samples (Low, Medium, High) in the relevant matrix.
-
Analyze each QC level in replicate (n=6) using both the validated HPLC-UV and GC-MS methods.
-
Calculate the mean concentration and relative standard deviation (RSD) for each level from both methods.
-
Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level.
Hypothetical Cross-Validation Data
| QC Level | HPLC-UV Mean Conc. (µg/mL) (n=6) | HPLC-UV %RSD | GC-MS Mean Conc. (µg/mL) (n=6) | GC-MS %RSD | % Difference [(HPLC - GC)/Mean]*100 |
| Low QC (5 µg/mL) | 5.08 | 1.2 | 5.15 | 1.8 | -1.37% |
| Medium QC (25 µg/mL) | 24.85 | 0.9 | 25.20 | 1.5 | -1.40% |
| High QC (75 µg/mL) | 75.30 | 0.7 | 74.65 | 1.1 | 0.87% |
Acceptance Criteria for Cross-Validation: The percentage difference between the mean results from the two methods should be within ±15.0%.[2]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods for this compound.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
A Comparative Analysis of the Biological Activities of 2-(3-Bromophenoxy)acetic Acid and 2,4-D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2-(3-Bromophenoxy)acetic acid and the widely-used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to a lack of direct comparative experimental studies on this compound, this analysis is based on established structure-activity relationships (SAR) within the phenoxyacetic acid class of compounds and extensive data available for 2,4-D.
Introduction
Phenoxyacetic acid derivatives are a well-established class of synthetic auxins, with 2,4-D being one of the most prominent examples used globally as a selective herbicide for the control of broadleaf weeds.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plants.[3] The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring.[1] This guide explores the known biological profile of 2,4-D and provides a theoretical comparison with this compound based on chemical structure.
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) |
Herbicidal Activity: A Comparative Overview
The herbicidal efficacy of phenoxyacetic acids is intricately linked to the substitution pattern on the phenyl ring.[1] Halogen substitution, in particular, has been shown to be a key determinant of auxin-like activity.
2,4-D is a potent herbicide that selectively targets dicotyledonous (broadleaf) plants. Its mechanism of action involves binding to auxin receptors, which leads to the overstimulation of auxin-responsive genes, resulting in uncontrolled cell division and elongation, and ultimately, plant death. The presence of chlorine atoms at the 2 and 4 positions of the phenoxy ring is crucial for its high herbicidal activity.[4]
This compound , while belonging to the same chemical class, has a single bromine atom at the 3-position. Based on structure-activity relationship studies of phenoxyacetic acids, the following can be inferred:
-
Substitution at the meta-position (position 3): Substitution at the meta-position alone generally results in weaker auxin activity compared to substitution at the ortho (position 2) or para (position 4) positions.
-
Nature of the Halogen: While both chlorine and bromine are halogens, their size and electronegativity can influence the binding affinity to auxin receptors. However, without specific experimental data, it is difficult to predict the exact impact of bromine versus chlorine at this position.
Based on these principles, it is hypothesized that this compound would exhibit some auxin-like activity but would likely be a less potent herbicide than 2,4-D.
Quantitative Data Comparison (Theoretical)
The following table provides a theoretical comparison based on general SAR principles. Note: The values for this compound are hypothetical and for illustrative purposes only, as no direct experimental data was found.
| Parameter | This compound | 2,4-D |
| Herbicidal Activity | Expected to be lower | High |
| Selectivity | Unknown | Selective for broadleaf weeds |
| Primary Mode of Action | Synthetic Auxin (presumed) | Synthetic Auxin |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for synthetic auxins like 2,4-D and a typical workflow for evaluating herbicidal activity.
Caption: General signaling pathway of synthetic auxins leading to herbicidal effects.
Caption: A standard experimental workflow for assessing herbicidal activity.
Toxicological Profile
2,4-D: The toxicology of 2,4-D has been extensively studied. It is classified as having low to moderate acute toxicity in mammals. However, some studies have raised concerns about potential long-term health effects, and its classification as a potential carcinogen is debated by different agencies.
This compound: There is no specific toxicological data available for this compound. In general, the toxicity of brominated organic compounds can vary widely. Some brominated compounds, such as certain brominated flame retardants, are known to be persistent in the environment and have been associated with adverse health effects.[5][6] However, it is not possible to extrapolate these findings directly to this compound without specific toxicological studies.
Experimental Protocols
The following are generalized protocols for assessing the biological activities discussed. These would need to be optimized for specific experimental conditions.
Protocol 1: Herbicidal Activity - Whole Plant Pot Assay
-
Plant Preparation: Grow target weed species (e.g., Arabidopsis thaliana, Sinapis alba) and a non-target monocot species (e.g., Zea mays, Triticum aestivum) in pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and dilute to the desired concentrations with water containing a surfactant (e.g., 0.1% Tween 20). Apply the solutions as a foliar spray to plants at the 2-4 true leaf stage. Include a solvent-only control group.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, and epinasty. Harvest the above-ground biomass, dry in an oven at 60°C for 48 hours, and record the dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control. Determine the effective dose required to cause 50% inhibition (ED50) by fitting the data to a dose-response curve.
Protocol 2: Auxin Activity - Avena Coleoptile Elongation Bioassay
-
Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3 days at 25°C.
-
Coleoptile Sectioning: Under a dim green safe light, excise 10 mm sections from the sub-apical region of the coleoptiles.
-
Incubation: Place the coleoptile sections in petri dishes containing a buffered solution with a range of concentrations of the test compounds. Include a control with only the buffer solution.
-
Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile sections using a digital caliper or by imaging and analysis.
-
Data Analysis: Calculate the percentage of elongation for each concentration relative to the initial length. Plot the percentage of elongation against the compound concentration to determine the optimal concentration for growth promotion and to compare the activity of different compounds.
Conclusion
Based on established structure-activity relationships for phenoxyacetic acids, 2,4-D is a highly active herbicide due to the presence of chlorine atoms at the 2 and 4 positions of the phenoxy ring. This compound, with a single bromine atom at the 3-position, is predicted to have weaker auxin-like and herbicidal properties. However, this remains a hypothesis in the absence of direct experimental evidence. Further research, including synthesis and biological testing of this compound, is necessary to validate these predictions and fully characterize its biological activity profile. Toxicological evaluation would also be essential to determine its safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
side-by-side comparison of different synthesis routes for 2-(3-Bromophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the primary synthesis routes for 2-(3-Bromophenoxy)acetic acid, a key intermediate in various pharmaceutical and chemical applications. The comparison focuses on objectivity, supported by experimental data and detailed methodologies to aid in the selection of the most suitable synthesis strategy.
At a Glance: Synthesis Route Comparison
| Parameter | Williamson Ether Synthesis | Direct Bromination |
| Starting Materials | 3-Bromophenol, Chloroacetic Acid (or its salt) | Phenoxyacetic Acid, Bromine |
| Reaction Type | Nucleophilic Substitution (SN2) | Electrophilic Aromatic Substitution |
| Key Reagents | Base (e.g., NaOH, KOH) | Brominating agent (e.g., Br2), Lewis or Brønsted acid (optional) |
| Typical Yield | High (estimated >80%) | Low to moderate (poor regioselectivity) |
| Purity of Crude Product | Generally high | Mixture of isomers (ortho, meta, para) |
| Reaction Conditions | Mild to moderate (e.g., heating in a water bath) | Variable, can require harsh conditions |
| Purification | Recrystallization | Complex separation of isomers (e.g., fractional crystallization, chromatography) |
| Scalability | Readily scalable | Challenging due to purification issues |
Recommended Synthesis Route: Williamson Ether Synthesis
The Williamson ether synthesis is the most direct and efficient method for preparing this compound. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this specific synthesis, the sodium or potassium salt of 3-bromophenol reacts with a salt of chloroacetic acid.
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established procedures for the synthesis of analogous phenoxyacetic acids.[1][2]
-
Preparation of the Phenoxide: In a round-bottom flask, dissolve 3-bromophenol in an aqueous solution of sodium hydroxide (1 equivalent). Stir the mixture until the 3-bromophenol is completely dissolved, forming the sodium 3-bromophenoxide solution.
-
Reaction with Chloroacetate: To the phenoxide solution, add an aqueous solution of sodium chloroacetate (1 equivalent).
-
Heating: Heat the reaction mixture in a water bath at 90-100°C for 1-2 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute solution of hydrochloric acid (e.g., 2M HCl) until the pH is acidic. This will precipitate the crude this compound.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water. The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield the final product.
Alternative Route: Direct Bromination of Phenoxyacetic Acid
An alternative, though less efficient, approach is the direct electrophilic aromatic substitution of phenoxyacetic acid using bromine. The phenoxy group is an ortho-, para-directing group, meaning that the bromination will primarily occur at the positions ortho and para to the ether linkage. This results in a mixture of isomers, with the desired meta-bromo isomer being a minor product, leading to low yields and significant purification challenges.
Caption: Direct Bromination of Phenoxyacetic Acid leading to a mixture of isomers.
Experimental Protocol: Direct Bromination
This generalized protocol is based on standard bromination procedures for aromatic compounds.
-
Dissolution: Dissolve phenoxyacetic acid in a suitable solvent, such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in the same solvent to the phenoxyacetic acid solution at room temperature, with stirring. The reaction may be exothermic and may require cooling to control the temperature.
-
Quenching: After the addition is complete, continue stirring for a specified period. The reaction is then quenched by pouring the mixture into water.
-
Workup: The product mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine.
-
Isolation and Purification: The solvent is removed under reduced pressure to yield a mixture of bromo-isomers. Separation of the desired meta-isomer from the ortho- and para-isomers is challenging and typically requires techniques such as fractional crystallization or column chromatography, resulting in a low isolated yield of the target compound.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis is the superior route. It offers a straightforward, high-yielding, and scalable method that produces a relatively pure product, minimizing the need for extensive purification. In contrast, direct bromination of phenoxyacetic acid is not a recommended approach due to the formation of a complex mixture of isomers, which significantly complicates the isolation of the desired meta-substituted product and results in poor overall efficiency. Researchers and professionals in drug development should favor the Williamson ether synthesis for a reliable and efficient production of this compound.
References
Validating Bioassay Results for 2-(3-Bromophenoxy)acetic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, validating the bioassay results of a novel compound is a critical step. This guide provides a framework for assessing the biological activity of 2-(3-Bromophenoxy)acetic acid by comparing it with known phenoxyacetic acid derivatives. Due to the limited publicly available bioassay data for this compound, this guide presents data from closely related analogs to serve as a benchmark for validation.
Expected Biological Activities
Phenoxyacetic acid derivatives are known for a range of biological activities, primarily including anti-inflammatory, antibacterial, and herbicidal (plant growth-regulating) effects.[1] The presence of a halogen, such as bromine, on the phenoxy ring is a common feature in many biologically active compounds within this class.[2][3] Therefore, it is plausible to hypothesize that this compound would exhibit one or more of these activities.
Comparative Data Presentation
To validate the results of a bioassay for this compound, it is essential to compare the obtained data with that of structurally similar compounds. The following tables summarize the reported bioactivities of various phenoxyacetic acid derivatives.
Table 1: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives (COX Inhibition)
| Compound/Drug | Target | Bioassay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | COX-2 | Carrageenan-induced paw edema | - | Diclofenac | - |
| Pyrazoline-phenoxyacetic acid derivative 6a | COX-2 | In vitro COX inhibition | 0.03 | - | - |
| Pyrazoline-phenoxyacetic acid derivative 6c | COX-2 | In vitro COX inhibition | 0.03 | - | - |
| Phenoxy acetic acid derivative 5f | COX-2 | In vitro COX inhibition | 0.06-0.09 | Celecoxib | - |
| Phenoxy acetic acid derivative 7b | COX-2 | In vitro COX inhibition | 0.06-0.09 | Celecoxib | - |
Data synthesized from multiple sources indicating that phenoxyacetic acid derivatives can be potent COX-2 inhibitors.[4][5][6]
Table 2: Antibacterial Activity of Phenoxyacetic Acid Derivatives (Minimum Inhibitory Concentration)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Acetic Acid | S. aureus (MRSA) | 120 ± 30 | - | - |
| Acetic Acid | Coagulase-negative Staphylococcus | 50 ± 0 | - | - |
| Acetic Acid | K. pneumoniae | 250 ± 60 | - | - |
| Acetic Acid | E. coli | - | - | - |
| para-Bromophenoxyacetic acid | Bacillus subtilis | Zone of inhibition noted | Gentamicin | Zone of inhibition noted |
| para-Bromophenoxyacetic acid | E. coli | Zone of inhibition noted | Gentamicin | Zone of inhibition noted |
| para-Bromophenoxyacetic acid | Klebsiella pneumoniae | Zone of inhibition noted | Gentamicin | Zone of inhibition noted |
Table 3: Herbicidal Activity of Phenoxyacetic Acid Derivatives
| Compound | Plant Species | Bioassay | IC50 / Effect |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds | Plant growth regulation | Selective herbicide |
| Longifolene-derived phenoxyacetate 6c | Brassica campestris | Root & Shoot Growth | ~0.0002 mmol/L |
| Aryloxyacetic acid derivative I12 | Arabidopsis thaliana | HPPD Inhibition (in vitro) | Kᵢ = 0.011 µM |
| Aryloxyacetic acid derivative I23 | Arabidopsis thaliana | HPPD Inhibition (in vitro) | Kᵢ = 0.012 µM |
Phenoxyacetic acids are well-established herbicides.[10][11][12] Their activity is often assessed by measuring the inhibition of plant growth or the inhibition of specific enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are standard protocols for assessing the key potential activities of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is adapted from the broth microdilution method.[13][14][15]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for some strains
-
Bacterial inoculum, standardized to 0.5 McFarland turbidity (~1-2 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[16]
-
This compound stock solution
-
Positive control (bacterial culture without compound)
-
Negative control (broth only)
-
Reference antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in MHB directly in the 96-well plate. A typical starting concentration might be 256 µg/mL, diluted down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final volume of 100-200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[17]
-
Result Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed by eye or by measuring the optical density (OD) at 600 nm.
Protocol 2: Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity
This protocol describes a common method for screening COX inhibitors.[18][19]
Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound stock solution
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Detection system: This can be colorimetric (measuring oxidized TMPD at 590 nm) or fluorometric (measuring resorufin from ADHP).[19][20]
-
96-well plate and plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the buffer, heme, enzyme, and substrate according to the assay kit's instructions.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and enzyme to wells designated for 100% activity, inhibitor screening, and background.
-
Inhibitor Addition: Add various concentrations of this compound to the inhibitor screening wells. Add a solvent control to the 100% activity wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Detection: After a precise incubation time (e.g., 2 minutes), stop the reaction and/or read the absorbance or fluorescence.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 3: Seedling Growth Inhibition Assay for Herbicidal Activity
This protocol is a common method to assess the effect of a compound on plant growth.[21][22]
Objective: To evaluate the inhibitory effect of this compound on the root and shoot growth of model plants (e.g., Arabidopsis thaliana or Lactuca sativa).
Materials:
-
Petri dishes with sterile filter paper or agar-based medium (e.g., Murashige and Skoog medium).
-
Seeds of a model plant.
-
This compound solutions at various concentrations.
-
Solvent control (the solvent used to dissolve the compound).
-
Growth chamber with controlled light and temperature.
-
Ruler or digital imaging system.
Procedure:
-
Seed Sterilization and Plating: Surface sterilize seeds (e.g., with ethanol and bleach solutions) and place them on the prepared Petri dishes.[21]
-
Treatment Application: Moisten the filter paper or supplement the agar with the different concentrations of this compound or the solvent control.
-
Incubation: Place the plates vertically (for root growth observation) in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.
-
Data Collection: After the incubation period, measure the primary root length and/or shoot length of the seedlings.
-
Analysis: Calculate the percentage of growth inhibition for each concentration compared to the solvent control. Determine the EC50 (the concentration causing 50% growth inhibition).
Visualizing Workflows and Pathways
Diagrams are essential for understanding the logical flow of experiments and the potential biological mechanisms of action.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) bioassay.
Caption: Hypothesized anti-inflammatory mechanism via the COX pathway.
Caption: Auxin-mimic mechanism of action for phenoxyacetic acid herbicides.
References
- 1. jetir.org [jetir.org]
- 2. propulsiontechjournal.com [propulsiontechjournal.com]
- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. protocols.io [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. interchim.fr [interchim.fr]
- 21. benchchem.com [benchchem.com]
- 22. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 2-(3-Bromophenoxy)acetic Acid vs. 4-Bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(3-Bromophenoxy)acetic acid and 4-Bromophenylacetic acid, two structurally related aromatic carboxylic acids with potential applications in scientific research and drug development. This document summarizes their physicochemical properties, synthesis methodologies, and known biological activities, supported by available data.
Introduction
This compound and 4-Bromophenylacetic acid are both halogenated aromatic carboxylic acids. However, they differ significantly in their core structure. In 4-Bromophenylacetic acid, a bromine atom is directly substituted onto the phenyl ring of phenylacetic acid. In contrast, this compound features a phenoxy linkage, with the bromo-substituted phenyl group attached to the acetic acid moiety via an ether bond. This structural variance is anticipated to influence their chemical reactivity, physical properties, and biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in the table below. Data for this compound is limited, highlighting an area for further experimental investigation.
| Property | This compound | 4-Bromophenylacetic acid |
| CAS Number | 1798-99-8[1] | 1878-68-8[2][3][4] |
| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₂[3][4] |
| Molecular Weight | 231.04 g/mol [1] | 215.04 g/mol [4] |
| Appearance | Not specified | White to off-white crystalline solid[2][3] |
| Melting Point | Not specified | 114-117 °C[2][3] |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Sparingly soluble in water; soluble in ethanol.[2][3] |
| pKa | Not specified | ~4.19[3] |
Synthesis
Synthesis of this compound
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Synthesis of 4-Bromophenylacetic acid
Multiple routes for the synthesis of 4-Bromophenylacetic acid have been reported. A common and efficient method involves the hydrolysis of 4-bromophenylacetonitrile.
Experimental Protocol: Hydrolysis of 4-Bromophenylacetonitrile [5]
-
Reaction Setup: To a 500 ml round bottom flask, add 4-bromophenylacetonitrile.
-
Hydrolysis: Add a solution of sodium hydroxide (2.25 g) in 25 ml of water. Heat the mixture to reflux (90-100°C) and maintain for 6-8 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Purification: Wash the mixture with 5-15 ml of toluene. Treat the aqueous layer with activated carbon to remove colored and organic impurities.
-
Acidification: Adjust the pH of the aqueous solution to 2-3 with a suitable acid to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry at 65-73°C to obtain pure 4-bromophenylacetic acid as a white to off-white solid.
This process is reported to yield a high purity (99.9%) and high yield (98%) product.[5]
Synthesis Workflow:
Caption: A common synthetic route to 4-Bromophenylacetic acid.
Biological Activity
This compound
Specific experimental data on the biological activity of this compound is scarce. However, the broader class of phenoxyacetic acids is known for a range of biological activities. For instance, some phenoxyacetic acid derivatives are utilized as herbicides. Furthermore, a study on the antimicrobial properties of para-bromophenoxyacetic acid, an isomer, demonstrated its potential to inhibit the growth of various bacteria and fungi.[6] This suggests that this compound may also possess antimicrobial properties, although this requires experimental verification.
4-Bromophenylacetic acid
4-Bromophenylacetic acid has been identified as a growth inhibitory substance.[2] It has been observed to cause a depolarization effect on the transmembrane potential of tobacco protoplasts.[2] This compound is also a valuable building block in the synthesis of various pharmaceutical agents.[3] For example, it is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) felbinac.[4] Its utility in the synthesis of other bioactive molecules, including those for anti-inflammatory and agrochemical applications, is also well-documented.[2]
Comparative Analysis and Future Directions
The distinct structural features of this compound and 4-Bromophenylacetic acid—specifically the presence of a flexible ether linkage in the former versus a direct phenyl-acetic acid connection in the latter—are likely to result in different biological activities and physicochemical properties. The phenoxyacetic acid scaffold is a known pharmacophore in various drug classes, suggesting that this compound could be a candidate for screening in diverse biological assays.
Currently, a direct, data-driven comparison of the performance of these two compounds is hampered by the limited available information on this compound. To enable a thorough comparison, further experimental work is required to characterize the physicochemical properties and biological activities of this compound.
Recommended future research includes:
-
Determination of the melting point, boiling point, solubility, and pKa of this compound.
-
In vitro and in vivo studies to evaluate its potential antimicrobial, anti-inflammatory, and herbicidal activities.
-
Comparative studies against 4-Bromophenylacetic acid in relevant biological assays to elucidate structure-activity relationships.
This foundational data will be crucial for researchers and drug development professionals to assess the potential of this compound as a lead compound or a versatile synthetic intermediate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 6. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7 [matrix-fine-chemicals.com]
Statistical Analysis of Experimental Data for 2-(3-Bromophenoxy)acetic Acid: A Comparative Guide
Despite a comprehensive search for experimental data on 2-(3-Bromophenoxy)acetic acid, no specific biological activity data or related experimental studies for this particular compound could be located in the available scientific literature. Therefore, a direct statistical analysis and comparison as requested is not feasible at this time.
While data on the broader class of phenoxyacetic acid derivatives suggests potential for biological activity, particularly as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and anti-inflammatory agents, a quantitative comparison requires specific experimental results for this compound. This guide, therefore, outlines a hypothetical framework for such a comparative analysis, should data become available in the future. It also provides a general overview of the experimental protocols and signaling pathways relevant to the assessment of phenoxyacetic acid derivatives.
Hypothetical Data Presentation for Comparative Analysis
Should experimental data for this compound and its analogs be published, it would be crucial to organize it in a clear and structured manner for effective comparison. The following tables exemplify how such data could be presented.
Table 1: Comparative PPARγ Agonist Activity
| Compound | EC50 (µM) | Max Activation (%) | Cell Line | Reference |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A |
| Rosiglitazone (Positive Control) | Value | 100 | HEK293T | Reference |
| Analog A | Value | Value | HEK293T | Reference |
| Analog B | Value | Value | HEK293T | Reference |
Table 2: Comparative Anti-Inflammatory Activity (In Vitro)
| Compound | IC50 (µM) for COX-2 Inhibition | % Inhibition of TNF-α Secretion (at 10 µM) | Cell Line | Reference |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A |
| Celecoxib (Positive Control) | Value | Value | RAW 264.7 | Reference |
| Analog C | Value | Value | RAW 264.7 | Reference |
| Analog D | Value | Value | RAW 264.7 | Reference |
General Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of compounds like this compound for PPAR agonism and anti-inflammatory effects.
PPARγ Luciferase Reporter Gene Assay
This assay is used to determine if a compound can activate the PPARγ receptor.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, analogs) or a known PPARγ agonist like Rosiglitazone as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Activity Measurement: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The relative luciferase units (RLU) are normalized to the vehicle control. The EC50 values (the concentration at which 50% of the maximal response is observed) are calculated using non-linear regression analysis.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This experiment assesses the ability of a compound to inhibit the COX-2 enzyme, a key target in inflammation.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature. A known COX-2 inhibitor like Celecoxib is used as a positive control.
-
Reaction Initiation and Termination: The reaction is initiated by adding arachidonic acid. After a set incubation period (e.g., 10 minutes), the reaction is terminated by adding a stop solution.
-
Prostaglandin E2 (PGE2) Measurement: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated relative to the vehicle control. IC50 values (the concentration required to inhibit 50% of the enzyme activity) are determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for screening potential therapeutic compounds.
Caption: PPARγ Signaling Pathway.
Caption: Drug Discovery Workflow.
A Comparative Guide to the Validation of 2-(3-Bromophenoxy)acetic Acid and its Analogs as PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenoxyacetic Acids as PPAR Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation.[1] There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ). Phenoxyacetic acid derivatives have emerged as a class of compounds that can modulate the activity of these receptors. Several studies have described the synthesis and evaluation of various phenoxyacetic acid analogs as potent and selective PPAR agonists.[2][3]
Comparative Analysis of PPAR Agonist Activity
To provide a quantitative benchmark for the validation of 2-(3-Bromophenoxy)acetic acid, the following table summarizes the in vitro activity of three well-established selective PPAR agonists. These compounds are commonly used as positive controls in PPAR validation assays.
| Compound | Target PPAR Isotype | Assay Type | EC50 Value | Reference |
| Fenofibrate | PPARα | Transactivation Assay | 30 µM | [4][5] |
| Rosiglitazone | PPARγ | Transactivation Assay | 43 nM - 60 nM | [6][7] |
| GW0742 | PPARδ | Transactivation Assay | 1 nM - 1.1 nM | [8][9] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
A crucial aspect of validating a compound as a PPAR agonist is the experimental methodology. Below is a detailed protocol for a common in vitro method used to determine the potency and selectivity of a test compound.
PPAR Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate a specific PPAR isotype, leading to the expression of a reporter gene (e.g., luciferase).
Objective: To determine the EC50 value of a test compound for PPARα, PPARγ, and PPARδ.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for the ligand-binding domain (LBD) of human PPARα, PPARγ, and PPARδ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of the luciferase gene.
-
A plasmid expressing a transfection control (e.g., β-galactosidase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (e.g., this compound) and reference agonists (Fenofibrate, Rosiglitazone, GW0742).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with the PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the transfection control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of the test compound or a reference agonist. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24 hours to allow for receptor activation and reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the β-galactosidase activity to normalize for transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway and Experimental Workflow
PPAR Signaling Pathway
The following diagram illustrates the general mechanism of action for PPAR agonists.
Caption: PPAR Signaling Pathway.
Experimental Workflow for PPAR Agonist Validation
The following diagram outlines a typical workflow for the validation of a potential PPAR agonist.
Caption: Experimental Workflow for PPAR Agonist Validation.
References
- 1. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Rosiglitazone, PPARgamma agonist (CAS 122320-73-4) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
Safety Operating Guide
Navigating the Disposal of 2-(3-Bromophenoxy)acetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 2-(3-Bromophenoxy)acetic acid, a halogenated aromatic carboxylic acid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document also includes information on the closely related compound, 2-(3-Bromophenyl)acetic acid (CAS 1878-67-7), while emphasizing the critical need for professional consultation to ensure appropriate disposal methods are followed.
Immediate Safety Considerations
Before handling this compound or any related compound, it is crucial to consult the substance's specific Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the general precautions for halogenated organic compounds should be strictly followed.
Personal Protective Equipment (PPE):
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following is a general procedural guide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and sealable container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Collection of Waste:
-
For solid waste, carefully sweep the material to avoid generating dust and place it into the designated hazardous waste container.
-
For solutions, pour the waste into the designated container, avoiding splashes.
-
Rinse any contaminated labware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.
-
Keep away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Disposal of contents and container should be directed to an approved waste disposal plant.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is for guidance purposes only and is based on general principles of laboratory safety. A specific Safety Data Sheet for this compound was not available at the time of writing. It is essential to consult with your institution's Environmental Health and Safety department and the chemical's specific SDS before handling or disposing of this substance. The disposal procedures for the similar compound, 2-(3-Bromophenyl)acetic acid, suggest disposal at an approved waste disposal plant.[1] Always prioritize safety and regulatory compliance.
References
Personal protective equipment for handling 2-(3-Bromophenoxy)acetic acid
Disclaimer: A specific Safety Data Sheet (SDS) for "2-(3-Bromophenoxy)acetic acid" was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as halogenated phenoxyacetic acids and brominated aromatic compounds. It is imperative for all personnel to obtain and thoroughly review the compound-specific SDS from the supplier before any handling, storage, or disposal. The information provided here is for general guidance and is intended to supplement, not replace, a substance-specific SDS.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given its chemical structure as a halogenated aromatic carboxylic acid, prudent laboratory practices are necessary to minimize risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, based on the general hazards of related chemical classes.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles meeting appropriate national standards. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation. | Protects against eye irritation or serious eye damage from splashes and airborne particles. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Glove material suitability should be confirmed with the manufacturer's compatibility charts. Gloves must be inspected before use and changed immediately if contaminated.[1]- Lab Coat: A chemical-resistant or standard lab coat, fully buttoned.[2]- Protective Clothing: For larger quantities or tasks with a high risk of spillage, a chemically resistant apron or coveralls may be necessary.[3][4]- Footwear: Closed-toe shoes, preferably made of a chemical-resistant material.[2] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2] | Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[2]
-
Avoiding Contamination: Avoid all personal contact, including inhalation of dust or vapors. Wear appropriate protective clothing to mitigate exposure risks.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal Plan:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6] All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[7][8]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of down the drain.[5]
First Aid and Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill Response Plan: In the event of a spill, follow these procedural steps. This workflow is a general guideline; always refer to the substance-specific SDS for detailed instructions.
Caption: General workflow for responding to a chemical spill.
This structured approach to handling this compound, based on the known hazards of similar compounds, provides a foundation for safe laboratory practices. Always prioritize obtaining and adhering to the specific Safety Data Sheet provided by the chemical supplier.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. trc-corp.com [trc-corp.com]
- 10. ehs.com [ehs.com]
- 11. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
